Decursitin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESJNSAMTDSWJU-RQJZHBNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decursitin D: A Technical Guide to its Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Decursitin D, a pyranocoumarin found in the roots of Peucedanum decursivum. The document details its source, methodologies for its isolation and purification, and explores its likely biological activity based on structurally related compounds.
Source and Chemical Profile
This compound is a natural product isolated from the roots of the plant Peucedanum decursivum (Miq.) Maxim., a member of the Apiaceae family.[1][2] This plant, also known as "Zi-hua Qian-hu" in traditional Chinese medicine, is a known source of various bioactive coumarins.[3][4]
Chemical Name: 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Isolation and Purification Methodologies
General Protocol
The initial isolation of this compound from the roots of Peucedanum decursivum involved a multi-step chromatographic process. A general workflow is outlined below.[1][2]
Caption: General workflow for the isolation of this compound.
Experimental Details: While the specific eluents and gradients for the isolation of this compound are not detailed in the literature, the process relies on standard chromatographic principles. The crude extract is first subjected to silica gel column chromatography to separate compounds based on polarity. Fractions containing compounds with similar polarities are then further purified using HPLC to yield the pure this compound.[1][2]
Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC)
While not specifically documented for this compound, HSCCC has been successfully employed for the one-step separation of other coumarins from the crude extract of P. decursivum.[3][4] This technique serves as a powerful tool for preparative separation.
HSCCC Protocol for Coumarin Isolation from P. decursivum
| Parameter | Value/Description |
| Apparatus | TBE-300A high-speed counter-current chromatograph |
| Solvent System | Light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 800 rpm |
| Detection | UV at 254 nm |
| Sample Size | 150 mg of crude extract dissolved in 5 mL of the lower phase |
| Data from Liu et al. (2005)[3] |
Quantitative Analysis
Yield and Purity of Coumarins from P. decursivum (150 mg crude extract)
| Compound | Yield (mg) | Purity (%) |
| Nodakenetin | 2.8 | 88.3 |
| Pd-C-IV | 6.1 | 98.0 |
| Pd-D-V | 7.3 | 94.2 |
| Ostruthin | 4.7 | 97.1 |
| Decursidin | 7.8 | 97.8 |
| Decursitin C | 11.2 | 98.4 |
| Data from Liu et al. (2005)[3][4] |
Structural Elucidation
The structure of this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While the specific spectral data for this compound is not published, the following tables represent the standard format for reporting such data.
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available |
¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not available |
Biological Activity and Potential Signaling Pathways
Direct experimental studies on the biological activity and signaling pathways specifically modulated by this compound are currently lacking in the scientific literature. However, based on the well-documented activities of structurally similar pyranocoumarins isolated from the same genus, such as decursin and decursinol angelate, it is highly probable that this compound possesses anti-inflammatory properties. These related compounds have been shown to exert their effects through the modulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
Predicted Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. It is anticipated that this compound, like its analogs, may inhibit this pathway.
Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
Predicted Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It is plausible that this compound also modulates this pathway.
Caption: Predicted inhibitory effect of this compound on the MAPK signaling pathway.
Conclusion
This compound is a structurally defined coumarin from Peucedanum decursivum. While detailed protocols for its isolation and comprehensive data on its biological activity are still emerging, established methods for related compounds provide a strong framework for its further investigation. Based on the activity of its structural analogs, this compound holds promise as a modulator of inflammatory responses, likely through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. [Chemical constituents of Peucedanum decursivum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D, a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, has emerged as a promising natural product with potent anti-cancer properties. Extensive preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a variety of cancer types. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on the underlying signaling pathways, quantitative efficacy data, and detailed experimental methodologies.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Colorectal Cancer | HCT-116 | 50.33 | 48 | [1] |
| Colorectal Cancer | HCT-8 | 49.68 | 48 | [1] |
| Gastric Cancer | Unspecified | 50 | 48 | [1] |
| Bladder Cancer | 253J | 50 | 24 | [1] |
| Melanoma | B16F10 | 80 | 48 | [1] |
| Multiple Myeloma | Unspecified | 80 | 24-48 | [1] |
| Glioblastoma | U87 | ~50-100 | 24 | [2] |
| Breast Cancer (Pin1+) | MDA-MB-231 | Not specified | Not specified | [3] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These events are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, a process of programmed cell death that is crucial for eliminating malignant cells. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic signaling pathways.
A primary mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[4]
-
ROS Generation: this compound treatment leads to an accumulation of intracellular ROS.
-
ER Stress Response: The increase in ROS disrupts protein folding within the ER, triggering the Unfolded Protein Response (UPR). This is characterized by the upregulation of key ER stress markers.[4]
-
PERK-ATF4-CHOP Pathway: A critical branch of the UPR activated by this compound is the PERK/ATF4/CHOP pathway. This leads to the induction of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced apoptosis.[4]
Signaling Pathway: ROS-Mediated ER Stress
Caption: this compound induces ROS, leading to ER stress and apoptosis via the PERK/ATF4/CHOP pathway.
This compound modulates the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[2]
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Downregulation of Anti-Apoptotic Proteins: It decreases the expression of anti-apoptotic proteins like Bcl-2.[2]
-
Upregulation of Pro-Apoptotic Proteins: In some contexts, it can upregulate pro-apoptotic proteins such as Bax.[5]
-
Caspase Cascade Activation: The shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9, caspase-7, and the executioner caspase-3.[2] The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis induced by this compound.[2]
Logical Relationship: Apoptosis Induction Cascade
Caption: this compound modulates Bcl-2 family proteins, activating the caspase cascade to induce apoptosis.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.
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Downregulation of Cyclins and CDKs: this compound treatment leads to a decrease in the expression of key G1 phase regulatory proteins, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[6]
Signaling Pathway: G0/G1 Cell Cycle Arrest
Caption: this compound downregulates cyclins and CDKs, leading to G0/G1 cell cycle arrest.
Modulation of Other Key Signaling Pathways
This compound also influences other critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by this compound. Specifically, it has been observed to induce the phosphorylation of p38 and JNK, which are generally associated with stress responses and apoptosis, while the effect on ERK can be context-dependent.[2][8]
-
CXCR7/STAT3/c-Myc Pathway: In some cancers, such as head and neck squamous cell carcinoma and gastric cancer, this compound has been shown to downregulate the expression of CXCR7, a chemokine receptor, leading to the inhibition of the STAT3/c-Myc signaling axis, which is involved in tumor progression.[6][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
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Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
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Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analyze the stained cells by flow cytometry within one hour.
-
Gating Strategy:
-
Gate on the main cell population using FSC vs. SSC to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H to exclude doublets.
-
Analyze the PI fluorescence on a linear scale histogram to identify G0/G1, S, and G2/M populations.
-
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of specific proteins in signaling pathways affected by this compound.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-p38, anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle control via intraperitoneal injection or oral gavage on a predetermined schedule (e.g., daily or every other day).[11]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[4]
Conclusion
This compound is a promising anti-cancer agent that operates through a multifaceted mechanism of action. Its ability to induce apoptosis via ROS-mediated ER stress and modulation of the Bcl-2 family, coupled with its capacity to induce G0/G1 cell cycle arrest, underscores its therapeutic potential. Further investigation into its direct molecular targets and continued evaluation in preclinical and clinical settings are warranted to fully realize its utility in cancer therapy. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the anti-cancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursin exerts anti-cancer activity in MDA-MB-231 breast cancer cells via inhibition of the Pin1 activity and enhancement of the Pin1/p53 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursin inhibits tumor growth, migration, and invasion in gastric cancer by down-regulating CXCR7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
Decursitin D: An In-Depth Technical Guide on its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D, a pyranocoumarin compound isolated from the roots of Peucedanum decursivum, has emerged as a molecule of significant interest in the exploration of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, relevant experimental data, and detailed protocols for its investigation. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related coumarin compounds, such as decursin and decursinol angelate, which share a common structural backbone and are co-isolated from the same plant source. These related compounds have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of coumarins from Peucedanum decursivum, including what can be inferred for this compound, are primarily attributed to their ability to interfere with major inflammatory signaling cascades. Network pharmacology studies have identified key molecular targets for coumarins from this plant, including Tumor Necrosis Factor (TNF), Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), and Protein Kinase C Alpha (PRKCA).[1][2] The primary pathways modulated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Closely related compounds to this compound, such as decursinol angelate, have been shown to inhibit the nuclear translocation of NF-κB in response to inflammatory stimuli.[3] This inhibition is a critical mechanism for suppressing the downstream production of inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a pivotal role in translating extracellular signals into cellular responses, including inflammation. Key MAPK family members involved in inflammation include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of pro-inflammatory genes. Decursinol angelate has been demonstrated to inhibit the activation of MAP kinases in response to inflammatory stimuli.[3]
Quantitative Data on Anti-inflammatory Effects
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Measured Parameter | Inhibition/Reduction | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | 30 µM | IL-1β mRNA expression | Significant reduction | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | 30 µM | IL-6 mRNA expression | Significant reduction | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | Not specified | IL-1β secretion | Significant reduction | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | Not specified | IL-6 secretion | Significant reduction | [3] |
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.[4][5][6][7][8][9]
-
Cell Culture: RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO, a key inflammatory mediator synthesized by iNOS, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement by ELISA
-
Principle: The production of PGE2, a key inflammatory mediator synthesized by COX-2, is quantified in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Follow the cell culture and treatment protocol as described above.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution.
-
Measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration based on a standard curve.
-
Cytokine Measurement by ELISA
-
Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific sandwich ELISA kits.
-
Protocol:
-
Follow the cell culture and treatment protocol. The duration of LPS stimulation may vary depending on the cytokine being measured (e.g., 4-8 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This generally involves adding the supernatant to a well pre-coated with a capture antibody, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of IκBα and MAPKs in cell lysates.
-
Protocol:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vitro Anti-inflammatory Experimental Workflow.
Conclusion
This compound, a coumarin from Peucedanum decursivum, represents a promising candidate for the development of novel anti-inflammatory therapeutics. Based on the evidence from closely related compounds, its mechanism of action is likely centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the in vitro anti-inflammatory effects of this compound and to elucidate its full therapeutic potential. Further studies are warranted to generate specific quantitative data for this compound to confirm and expand upon the findings from its structural analogues.
References
- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D: A Technical Guide to Investigating its Potential Neuroprotective Properties
Disclaimer: As of late 2025, publicly available research specifically detailing the neuroprotective properties of Decursitin D is limited. This guide leverages available data on the structurally related and co-occurring compound, decursin, also isolated from the roots of Angelica gigas, to provide a framework for investigation. The experimental protocols and potential mechanisms outlined herein are based on established methodologies in neuroprotection research and findings related to decursin and other neuroprotective coumarins. All data presented should be considered in this context.
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and the accumulation of toxic protein aggregates. Natural compounds are a promising source for the discovery of novel neuroprotective agents. Decursin, a coumarin derivative from Angelica gigas, has demonstrated significant neuroprotective effects in preclinical studies. This technical guide provides an in-depth overview of the potential neuroprotective mechanisms of decursin as a proxy for this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurodegenerative disorders.
Putative Mechanisms of Neuroprotection
Based on studies of decursin, the neuroprotective effects of coumarin compounds from Angelica gigas are likely multifactorial, targeting key pathological pathways in neurodegeneration.
Attenuation of Excitotoxicity
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Decursin has been shown to protect primary cultured rat cortical cells from glutamate-induced neurotoxicity.[1] The proposed mechanisms include:
-
Reduction of Intracellular Calcium Influx: Decursin effectively reduces the glutamate-induced increase in intracellular calcium concentration ([Ca2+]i).[1] This suggests a modulatory effect on glutamate receptors, such as NMDA and AMPA/kainate receptors, preventing the excessive calcium influx that triggers downstream apoptotic and necrotic cell death pathways.[1]
-
Preservation of Cellular Antioxidant Defense Systems: The compound helps to prevent the glutamate-induced depletion of glutathione (GSH), a critical cellular antioxidant, and maintains the activity of glutathione peroxidase.[1]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are intertwined pathological processes that drive neurodegeneration. The potential mechanisms of this compound in these areas, inferred from related compounds, may involve:
-
Direct Radical Scavenging: The chemical structure of coumarins suggests they may possess intrinsic radical scavenging properties, neutralizing reactive oxygen species (ROS) and reducing oxidative damage to lipids, proteins, and DNA.
-
Modulation of Microglial Activation: Chronic activation of microglia, the resident immune cells of the brain, contributes to a pro-inflammatory environment that is toxic to neurons. Investigation into the effects of this compound on microglial activation, including the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide (NO), is warranted.
Quantitative Data Summary
The following table summarizes the available quantitative data for the neuroprotective effects of decursin. This data can serve as a benchmark for future studies on this compound.
| Compound | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |
| Decursin | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotective activity observed | [1] |
| Decursin | Primary cultured rat cortical cells | Glutamate-induced Ca2+ influx | Not specified | Effective reduction in [Ca2+]i | [1] |
| Decursin | Primary cultured rat cortical cells | Glutamate-induced GSH depletion | Not specified | Significant prevention of glutathione decrease | [1] |
| Decursin | Primary cultured rat cortical cells | Glutamate-induced peroxide production | Not specified | Efficient reduction in cellular peroxide overproduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the neuroprotective properties of this compound.
In Vitro Neuroprotection Assays
4.1.1 Cell Culture:
-
Cell Lines:
-
SH-SY5Y human neuroblastoma cells (for general neurotoxicity and oxidative stress studies).
-
BV-2 murine microglial cells (for neuroinflammation studies).
-
Primary cortical or hippocampal neurons (for more physiologically relevant excitotoxicity and neuroprotection studies).
-
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y and BV-2, Neurobasal medium supplemented with B-27 for primary neurons) at 37°C in a humidified atmosphere of 5% CO2.
4.1.2 Glutamate-Induced Excitotoxicity Assay:
-
Cell Plating: Seed primary cortical neurons in 96-well plates.
-
Treatment: Pre-treat neurons with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes).
-
Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
4.1.3 Oxidative Stress Assay:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates.
-
Treatment: Pre-treat cells with this compound.
-
Induction of Oxidative Stress: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Measurement of ROS: Quantify intracellular ROS levels using fluorescent probes such as DCFH-DA.
-
Assessment of Cell Viability: Measure cell viability using the MTT or LDH assay.
4.1.4 Anti-Neuroinflammation Assay:
-
Cell Plating: Seed BV-2 microglial cells in 24-well plates.
-
Treatment: Pre-treat cells with this compound.
-
Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS).
-
Measurement of Nitric Oxide: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.
In Vivo Models of Neurodegeneration
4.2.1 Scopolamine-Induced Amnesia Model:
-
Animals: Use adult male C57BL/6 mice.
-
Treatment: Administer this compound orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) before behavioral testing.
-
Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze, Y-maze, or passive avoidance test.
-
Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) for analysis of cholinergic markers (e.g., acetylcholine levels, acetylcholinesterase activity) and markers of oxidative stress.
4.2.2 Amyloid-Beta Infusion Model:
-
Animals: Use adult male Sprague-Dawley rats.
-
Surgical Procedure: Stereotactically infuse aggregated amyloid-beta (Aβ) oligomers into the hippocampus or lateral ventricles.
-
Treatment: Administer this compound pre- or post-Aβ infusion.
-
Behavioral Testing: Evaluate cognitive deficits using relevant behavioral tests.
-
Histopathological and Biochemical Analysis: Analyze brain tissue for Aβ plaque deposition, neuronal loss, microglial activation, and levels of inflammatory markers.
Signaling Pathway Analysis
Western Blotting
-
Cell Lysis: Lyse treated cells (e.g., SH-SY5Y or primary neurons) to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathways influenced by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for investigating neuroprotective compounds.
Conclusion and Future Directions
While direct evidence for the neuroprotective properties of this compound is currently lacking, the promising results from studies on the related compound decursin provide a strong rationale for its investigation. The multifaceted mechanisms of action observed for decursin, including the attenuation of excitotoxicity and bolstering of antioxidant defenses, suggest that this compound may hold similar therapeutic potential.
Future research should focus on:
-
Directly assessing the neuroprotective efficacy of this compound in the in vitro and in vivo models outlined in this guide.
-
Elucidating the specific molecular targets of this compound within neuronal and glial cells.
-
Investigating the effects of this compound on key signaling pathways , including the MAPK/ERK, PI3K/Akt, and Nrf2 pathways.
-
Conducting pharmacokinetic and pharmacodynamic studies to evaluate the bioavailability and brain penetration of this compound.
By systematically addressing these research questions, the scientific community can determine the potential of this compound as a novel therapeutic agent for the treatment of neurodegenerative diseases.
References
Decursitin D (CAS No. 245446-61-1): A Technical Guide for Researchers
Disclaimer: Limited quantitative biological data and detailed experimental protocols are publicly available for Decursitin D. This guide synthesizes the available information and extensively leverages data from its close structural analog, Decursin, to provide a comprehensive overview for research and development purposes. Researchers should consider the provided protocols as illustrative examples that may require optimization for this compound.
Introduction
This compound is a pyranocoumarin compound isolated from the roots of medicinal plants such as Angelica gigas Nakai and Peucedanum decursivum. As a member of the coumarin family, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a consolidated overview of the known information regarding this compound and its closely related analog, Decursin, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Chemical Properties
| Property | Value | Source |
| CAS Number | 245446-61-1 | N/A |
| Molecular Formula | C₁₉H₂₀O₆ | N/A |
| Molecular Weight | 344.36 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Biological Activities and Mechanisms of Action
This compound, along with its analog Decursin, exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The primary mechanisms of action involve the modulation of key cellular signaling pathways.
Anti-Cancer Activity
Decursin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anti-cancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Data: Anti-Cancer Activity of Decursin
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| A549 | Human Lung Carcinoma | 43.55 | 48 |
| 143B | Human Osteosarcoma | 54.2 | 24 |
| 57.7 | 48 | ||
| MG63 | Human Osteosarcoma | 54.3 | 24 |
| 49.7 | 48 | ||
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | ~67 (23 µg/mL) | Not Specified |
| 235J | Bladder Cancer | 50-100 | Not Specified |
| HCT116 | Colon Cancer | 50-100 | Not Specified |
| B16F10 | Murine Melanoma | >100 (24h), 60-80 (48h) | 24, 48 |
| DU145 | Prostate Cancer | ~100 (24h), 65-70 (48h) | 24, 48 |
Note: The IC₅₀ value for NCI/ADR-RES cells was converted from µg/mL to µM using the molecular weight of Decursin (328.37 g/mol ).
Signaling Pathways in Anti-Cancer Activity
Decursin exerts its anti-cancer effects by modulating several critical signaling pathways, including the JAK/STAT, and MAPK pathways.
Anti-Inflammatory Activity
Decursin has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB signaling pathway.[1]
Quantitative Data: Anti-Inflammatory Activity of Decursin
| Assay | Cell Line | Stimulant | Inhibitory Effect | IC₅₀ |
| MMP-9 Expression | RAW264.7, THP-1 | LPS | Dose-dependent suppression | <60 µM |
| Nitric Oxide Production | RAW264.7 | LPS | Inhibition | Not Specified |
| Cytokine Secretion (IL-1β, TNF-α, IL-6) | RAW264.7 | LPS | Inhibition | Not Specified |
Signaling Pathway in Anti-Inflammatory Activity
The anti-inflammatory effects of Decursin are largely mediated by the inhibition of the NF-κB pathway, a key regulator of the inflammatory response.
Neuroprotective Activity
Decursin has demonstrated neuroprotective effects in various in vitro models of neuronal damage. The mechanisms underlying this activity include the reduction of oxidative stress and the modulation of signaling pathways involved in neuronal survival.
Quantitative Data: Neuroprotective Activity of Decursin
| Model | Cell Type | Insult | Protective Effect | Concentration/EC₅₀ |
| Glutamate-induced neurotoxicity | Primary rat cortical cells | Glutamate | Significant neuroprotection | 0.1-10.0 µM |
| Amyloid β-protein-induced oxidative stress | PC12 cells | Amyloid β-protein | Increased cell viability, reduced lipid peroxidation | Not Specified |
Signaling Pathway in Neuroprotective Activity
The neuroprotective effects of Decursin are associated with the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
Experimental Protocols (Illustrative Examples)
The following are illustrative protocols for assessing the biological activities of coumarin compounds like this compound. These are based on established methodologies and may require optimization.
Anti-Cancer: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., A549).
Materials:
-
This compound
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-Inflammatory: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Incubate for 24 hours.
-
Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Neuroprotection: Glutamate-Induced Neurotoxicity Assay
Objective: To assess the protective effect of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
This compound
-
Primary cortical neurons (from embryonic rats or mice)
-
Neurobasal medium
-
B-27 supplement
-
Glutamax
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Poly-D-lysine coated plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and Glutamax.
-
Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with different concentrations of this compound for 24 hours.
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours).
-
LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell death, using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection as: [1 - (LDH in treated group - LDH in control group) / (LDH in glutamate-only group - LDH in control group)] x 100. The EC₅₀ value can be determined from the dose-response curve.
Conclusion
This compound is a promising natural product with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. While specific quantitative data for this compound is currently limited, the extensive research on its close analog, Decursin, provides a strong rationale for further investigation. The information and protocols provided in this guide are intended to facilitate future research into the pharmacological properties and therapeutic potential of this compound. It is anticipated that further studies will elucidate the specific activities and mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.
References
Decursitin D: A Technical Review of Its Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D is a pyranocoumarin compound isolated from the roots of the medicinal plant Peucedanum decursivum. As a member of the coumarin family, which is known for a wide range of pharmacological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound, this review also incorporates findings from studies on its closely related structural analog, decursin, to provide a broader context for its potential mechanisms of action. All data derived from studies on decursin are explicitly identified.
Anti-Cancer Activity
While specific quantitative data for this compound is limited in the currently available literature, studies on the related compound decursin provide significant insights into the potential anti-cancer mechanisms. Decursin has been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Data: Anti-Cancer Activity of Decursin
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Decursin | Various | Breast, Pancreatic, Hepatocellular Carcinoma | 10 - 50 µM | [1] |
| Decursin | HCT116 | Colon Cancer | 22.4 µM | [1] |
Experimental Protocols: In Vitro Anti-Cancer Assays (Derived from Decursin Studies)
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HCT116, HTB-26, PC-3, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., decursin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Crystal Violet Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Fixation: After the treatment period, the cells are fixed with a solution such as 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a 0.5% crystal violet solution.
-
Washing and Solubilization: The plates are washed to remove excess stain, and the bound dye is solubilized with a solvent like methanol.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) to determine cell viability.
Signaling Pathways in Cancer (Inferred from Decursin)
Studies on decursin suggest that its anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Anti-Inflammatory Activity
The anti-inflammatory properties of coumarins are well-documented. Research on decursin indicates that it can suppress the production of inflammatory mediators by inhibiting the NF-κB signaling pathway.
Quantitative Data: Anti-Inflammatory Activity of a Related Compound
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Umbelliferone 6-carboxylic acid | LPS-induced Nitric Oxide Production | RAW 264.7 | 72.98 µg/mL |
Experimental Protocols: In Vitro Anti-Inflammatory Assays (Derived from Decursin Studies)
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The supernatant from each well is collected, and the nitrite concentration (an indicator of NO production) is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm.
NF-κB Activation Assay (Luciferase Reporter Assay):
-
Cell Transfection: Cells (e.g., THP-1) are transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment and Stimulation: Transfected cells are treated with the test compound followed by stimulation with an inflammatory agent like LPS or TNF-α.
-
Cell Lysis: After a defined period, the cells are lysed.
-
Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.
Signaling Pathways in Inflammation (Inferred from Decursin)
Decursin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Neuroprotective Activity
The neuroprotective potential of natural compounds is an area of intense research. While direct evidence for this compound's neuroprotective effects is still emerging, the general antioxidant and anti-inflammatory properties of coumarins suggest a plausible role in protecting neuronal cells from damage.
Experimental Protocols: In Vitro Neuroprotection Assays
Oxidative Stress Model:
-
Neuronal Cell Culture: Neuronal cells (e.g., PC12 or primary neurons) are cultured.
-
Treatment: Cells are pre-treated with the test compound for a specific duration.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding agents like hydrogen peroxide (H₂O₂) or glutamate.
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT assay to determine the protective effect of the compound.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.
Neuroinflammation Model:
-
Microglial Cell Culture: Microglial cells (the primary immune cells of the brain) are cultured.
-
Treatment and Stimulation: Cells are treated with the test compound and then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium are measured by ELISA.
-
Nitric Oxide Measurement: NO production is measured using the Griess assay.
Potential Neuroprotective Mechanisms
Based on the known activities of related compounds, the potential neuroprotective mechanisms of this compound could involve the attenuation of oxidative stress and the suppression of neuroinflammation.
Conclusion and Future Directions
This compound, a natural pyranocoumarin, holds promise as a bioactive compound with potential applications in cancer, inflammation, and neurodegenerative diseases. While current research provides a strong foundation for these activities, much of the detailed mechanistic and quantitative data is derived from studies on its close analog, decursin.
Future research should focus on:
-
Isolation and Purification: Establishing robust methods for the isolation and purification of high-purity this compound to enable precise in vitro and in vivo studies.
-
Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a wide range of cancer cell lines, in various inflammatory assays, and in models of neurodegeneration.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.
A deeper understanding of the specific biological activities of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Decursitin D: A Technical Guide on its Discovery, Natural Occurrence, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decursitin D, a pyranocoumarin natural product, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and putative biological activities of this compound. While direct extensive research on this compound is limited, this document synthesizes available data and extrapolates potential mechanisms of action based on closely related analogues, primarily decursin. Detailed experimental protocols for isolation and key biological assays are provided, alongside a quantitative analysis of related compounds to inform future research and drug development endeavors. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential therapeutic applications.
Discovery and Natural Occurrence
This compound was first identified and isolated from the roots of Peucedanum decursivum (Miq.) Maxim., a plant used in traditional medicine[1]. Its chemical structure was elucidated as 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin. In addition to P. decursivum, this compound is also a constituent of Angelica gigas Nakai, another medicinal plant known for its rich content of pyranocoumarins[2][3]. The co-occurrence with other bioactive coumarins, such as decursin and decursinol angelate, in these plant species has prompted interest in its own pharmacological profile.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀O₆ | Inferred |
| Molecular Weight | 344.36 g/mol | Inferred |
| Chemical Name | 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin | [1] |
| CAS Number | 245446-61-1 | N/A |
Biological Activities and Potential Therapeutic Applications
Direct experimental data on the biological activities of this compound is not extensively available. However, based on the well-documented pharmacological effects of its close structural analogue, decursin, and other related coumarins from its natural sources, this compound is predicted to possess anti-cancer, anti-inflammatory, and neuroprotective properties.
Anti-Cancer Activity
Decursin has demonstrated significant anti-cancer effects across various cancer cell lines. It is plausible that this compound shares similar mechanisms of action.
Quantitative Data for Related Compounds:
| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |
| Decursin | A549 (Human Lung Carcinoma) | MTT Assay | 43.55 | [2][4] |
| (S)-2d (Decursin derivative) | A549 (Human Lung Carcinoma) | MTT Assay | 14.03 | [2][4] |
| (R)-2d (Decursin derivative) | A549 (Human Lung Carcinoma) | MTT Assay | 151.59 | [2][4] |
Putative Signaling Pathways:
Based on studies of decursin and coumarins from Peucedanum decursivum, this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Network pharmacology studies on coumarins from P. decursivum have identified potential targets such as TNF, PTGS2, and PRAKA, and involvement of the protein kinase B (Akt) signaling pathway[1][5][6][7].
Anti-Inflammatory Activity
Coumarins isolated from Peucedanum decursivum have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key indicator of anti-inflammatory activity[8]. This compound likely contributes to the overall anti-inflammatory effects of extracts from its source plants.
Putative Signaling Pathways:
The anti-inflammatory effects of coumarins are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Neuroprotective Activity
Extracts from Angelica gigas and its isolated coumarins have demonstrated significant neuroprotective effects in various in vitro and in vivo models[2][3][4][9][10][11][12][13][14]. These compounds have been shown to protect neuronal cells from glutamate-induced toxicity, a key mechanism in neurodegenerative diseases. Given its presence in A. gigas, this compound is hypothesized to contribute to these neuroprotective effects.
Putative Mechanisms:
The neuroprotective action of related coumarins involves the attenuation of excitotoxicity and oxidative stress, potentially through the modulation of MAPK signaling pathways[4][13].
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of coumarins from Peucedanum decursivum and Angelica gigas.
-
Plant Material Preparation: Dried and powdered roots of Peucedanum decursivum or Angelica gigas are used as the starting material.
-
Extraction: The powdered material is extracted with a suitable solvent, such as 95% ethanol or methanol, using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure compound.
In Vitro Anti-Cancer Assay (MTT Assay)
This protocol is based on the methodology used for testing decursin derivatives[4].
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol is based on methods for assessing the anti-inflammatory activity of plant extracts.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.
In Vitro Neuroprotection Assay (Glutamate-Induced Toxicity)
This protocol is based on studies of neuroprotective coumarins from Angelica gigas[11][12][13][14].
-
Cell Culture: Primary rat cortical cells or HT22 murine hippocampal cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to mature.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Glutamate Exposure: Cells are then exposed to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 4.2.
-
Neuroprotection Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Future Directions
The information presented in this guide highlights the potential of this compound as a therapeutic agent. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:
-
Definitive Biological Screening: Comprehensive in vitro and in vivo studies are needed to confirm the anti-cancer, anti-inflammatory, and neuroprotective activities of pure this compound and to determine its IC₅₀ values.
-
Mechanism of Action Studies: In-depth investigations into the specific signaling pathways modulated by this compound are crucial to understand its molecular mechanisms.
-
Pharmacokinetic and Toxicological Profiling: Preclinical studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its development as a drug candidate.
-
Synergistic Studies: Investigating the potential synergistic effects of this compound with other coumarins from its natural sources or with existing therapeutic agents could lead to novel combination therapies.
Conclusion
This compound is a naturally occurring pyranocoumarin with significant therapeutic potential, inferred from the activities of its structural analogues and co-occurring compounds. While direct research on this compound is in its nascent stages, this technical guide provides a solid foundation for future investigations. The detailed protocols and summarized data presented herein are intended to facilitate further research and accelerate the exploration of this compound as a promising lead compound in drug discovery and development.
References
- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of Angelica gigas root in a mouse model of ischemic brain injury through MAPK signaling pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of the hairy root extract of Angelica gigas NAKAI on transient focal cerebral ischemia in rats through the regulation of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective coumarins from the root of Angelica gigas: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Four new neuroprotective dihydropyranocoumarins from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Decursin and Related Compounds
Disclaimer: Extensive literature searches for "Decursitin D" in the context of in vivo animal model studies did not yield specific experimental data. The following application notes and protocols are based on studies of the closely related and well-researched pyranocoumarin compounds, decursin and its metabolite decursinol , which are major bioactive components of Angelica gigas Nakai. This information is provided as a comprehensive resource for researchers interested in the in vivo effects of these related compounds.
I. Application Notes
These notes provide an overview of the in vivo applications of decursin and decursinol, primarily focusing on their anti-cancer properties in various animal models.
Anti-Cancer Efficacy in Xenograft and Allograft Models
Decursin and its metabolite, decursinol, have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. These compounds have been shown to inhibit tumor growth, reduce metastasis, and induce apoptosis.
-
Prostate Cancer: In xenograft models using human prostate cancer cell lines (PC-3, DU145, and LNCaP/AR-Luc), both the ethanol extract of Angelica gigas Nakai (AGN) and its purified components, decursin and decursinol, have been shown to inhibit tumor growth.[1][2][3][4] Notably, decursinol, the in vivo metabolite of decursin, exhibited potent activity in suppressing the growth of androgen receptor (AR)-expressing human prostate cancer xenografts.[2][3][4] One study reported that decursinol decreased xenograft tumor growth by 75%.[2][3][4]
-
Lung Cancer: In a Lewis lung carcinoma (LLC) allograft model, both decursin and decursinol at a dose of 50 mg/kg demonstrated comparable tumor growth inhibition to 30 mg/kg of AGN extract.[1] A study on a non-small cell lung cancer (NSCLC) xenograft model using A549 cells also showed the efficacy of decursin.[5]
-
Colon Carcinoma: Oral administration of decursin and decursinol has been found to reduce the formation of tumor nodules in the lungs in a murine colon carcinoma (CT-26) metastasis model.[6]
-
Sarcoma: In mice inoculated with Sarcoma-180 tumor cells, intraperitoneal administration of decursin and decursinol angelate (50 and 100 mg/kg for 9 days) led to a significant increase in lifespan and a decrease in tumor weight and volume.[7][8]
-
Other Cancers: The anti-cancer effects of decursin have also been reported in gastric cancer, hepatocellular carcinoma, and cervical cancer models.[9]
Non-Cancer In Vivo Applications
While the primary focus of in vivo research has been on cancer, some studies have explored other therapeutic areas:
-
Chemotherapy-Induced Alopecia: Topical application of decursin has been shown to promote hair growth and restore hair follicles in a mouse model of chemotherapy-induced alopecia.[10]
-
Cardiovascular Disease: In a mouse model of myocardial infarction, decursin demonstrated cardioprotective effects by inhibiting the endothelial-to-mesenchymal transition (EndMT) through its antioxidant properties.[11]
-
Neuroprotection: Decursin has shown potential neuroprotective effects in models of glutamate-induced hippocampal cell death.[12]
Pharmacokinetics
Pharmacokinetic studies in rodents have revealed that decursin and decursinol angelate are rapidly and extensively metabolized to decursinol after oral or intraperitoneal administration.[1][13] Decursinol appears to be the primary active metabolite responsible for the observed in vivo efficacy.[2][3][4]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo animal model studies of decursin and its related compounds.
Table 1: Anti-Tumor Efficacy of Decursin and Decursinol in Xenograft/Allograft Models
| Cancer Model | Animal Model | Treatment | Dose & Route | Key Findings | Reference |
| Lewis Lung Carcinoma (LLC) | Syngeneic C57BL/6 Mice | Decursin | 50 mg/kg, i.p. | Significant inhibition of LLC allograft growth. | [1] |
| Lewis Lung Carcinoma (LLC) | Syngeneic C57BL/6 Mice | Decursinol | 50 mg/kg, i.p. | Significant inhibition of LLC allograft growth, comparable to decursin. | [1] |
| Prostate Cancer (PC-3) | Nude Mice | A. gigas Extract | 100 mg/kg, p.o. | Significant inhibition of xenograft growth. | [1] |
| Prostate Cancer (DU145) | Nude Mice | A. gigas Extract | 100 mg/kg, p.o. | Significant inhibition of xenograft growth. | [1] |
| Prostate Cancer (LNCaP/AR-Luc) | SCID-NSG Mice | Decursinol | 4.5 mg/mouse, p.o. | 75% decrease in xenograft tumor growth and reduced lung metastasis. | [2][3][4] |
| Sarcoma-180 | ICR Mice | Decursin | 50 & 100 mg/kg, i.p. | Significant decrease in tumor weight and volume. | [7][8] |
| Sarcoma-180 | ICR Mice | Decursinol Angelate | 50 & 100 mg/kg, i.p. | Significant decrease in tumor weight and volume. | [7][8] |
| Colon Carcinoma (CT-26) | BALB/c Mice | Decursin | Not specified, p.o. | Reduced formation of tumor nodules in the lungs. | [6] |
| Colon Carcinoma (CT-26) | BALB/c Mice | Decursinol | Not specified, p.o. | Reduced formation of tumor nodules in the lungs. | [6] |
Table 2: Pharmacokinetic Parameters of Decursin and Decursinol in Mice
| Compound Administered | Dose & Route | Cmax (µg/mL) | Tmax (h) | Reference |
| Decursin/DA Mixture | ~240 mg/kg, p.o. | Decursin/DA: 0.54, Decursinol: 14.9 | Not specified | [13] |
| Decursin/DA Mixture | ~240 mg/kg, i.p. | Decursin/DA: 11.2, Decursinol: 79.7 | Not specified | [13] |
III. Experimental Protocols
The following are detailed protocols for key in vivo experiments involving decursin and related compounds, compiled from the cited literature.
Protocol: Subcutaneous Xenograft Tumor Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of decursin or decursinol in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer)
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old
-
Decursin or decursinol
-
Vehicle solution (e.g., 10% Tween 80, 10% ethanol in saline)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Drug Administration:
-
Control Group: Administer the vehicle solution to the control group according to the same schedule as the treatment group.
-
Treatment Group: Administer decursin or decursinol at the desired dose (e.g., 20-50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage daily or on a specified schedule.
-
-
Data Collection:
-
Measure tumor volume every 2-3 days using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Protocol: Immunohistochemistry for Biomarker Analysis in Tumor Tissues
Objective: To analyze the expression of protein biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) in tumor tissues from the xenograft study.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or other appropriate retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Visualization: Apply the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the staining intensity or the percentage of positive cells.
IV. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Decursin/Decursinol In Vivo
The following diagrams illustrate the signaling pathways reported to be modulated by decursin and its related compounds in in vivo animal models.
Caption: Signaling pathways modulated by decursin/decursinol in vivo.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical experimental workflow for an in vivo xenograft study to evaluate the anti-cancer efficacy of a compound like decursin.
Caption: Experimental workflow for a typical in vivo xenograft study.
References
- 1. In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor activities of decursinol angelate and decursin from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 10. Network Pharmacology Study and Experimental Confirmation Revealing the Ameliorative Effects of Decursin on Chemotherapy-Induced Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D HPLC analysis method development
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Decursitin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural product isolated from the roots of Peucedanum decursivum. As a member of the coumarin family, it is of increasing interest to the pharmaceutical and nutraceutical industries for its potential biological activities. The development of robust and reliable analytical methods is crucial for the quality control, stability testing, and pharmacokinetic studies of this compound. This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Chemical Properties of this compound:
-
CAS Number: 245446-61-1[4]
-
Chemical Name: 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin[4]
-
Solubility: Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
HPLC Method Development Strategy
The development of an HPLC method is a systematic process aimed at achieving a reliable and efficient separation of the analyte of interest.[6] The general workflow involves selecting the appropriate HPLC mode, column, mobile phase, and detector, followed by optimization of the chromatographic conditions.[6][7]
Caption: Workflow for HPLC Method Development and Validation of this compound.
Proposed HPLC Method Parameters
Based on the chemical properties of coumarins and general HPLC method development principles, the following starting conditions are proposed for the analysis of this compound.
| Parameter | Proposed Condition |
| Chromatograph | HPLC system with UV/Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (typically 200-400 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | 15 minutes (to be optimized) |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a pure substance, follow the same procedure as the standard stock solution. For formulations, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.[6]
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines, assessing the following parameters.[1][2][3]
4.2.1. System Suitability Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times.
-
Procedure: Inject the 10 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2%.
-
Tailing factor should be ≤ 2.
-
Theoretical plates should be > 2000.
-
4.2.2. Specificity Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[3]
-
Procedure: Inject a blank (mobile phase), a placebo (formulation matrix without this compound), and a standard solution of this compound. Compare the chromatograms to ensure no interference at the retention time of this compound.
-
Acceptance Criteria: The blank and placebo samples should not show any significant peaks at the retention time of the this compound peak.
4.2.3. Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Procedure: Inject at least five concentrations of the working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) in triplicate.[1]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
4.2.4. Accuracy Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure: Spike a placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4.2.5. Precision Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Analyze six replicate injections of the 100% concentration level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
4.2.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic component).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Summary of Validation Parameters
The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC assay method.
| Validation Parameter | Test Procedure | Acceptance Criteria |
| System Suitability | 6 replicate injections of a standard solution | RSD of peak area and retention time ≤ 2% |
| Specificity | Analysis of blank, placebo, and standard | No interference at the analyte's retention time |
| Linearity | Analysis of at least 5 concentrations | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Analysis of spiked placebo at 3 concentration levels (n=3) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (n=6) and Intermediate Precision | ≤ 2.0% |
| LOD & LOQ | Calculated from the calibration curve or signal-to-noise ratio | LOQ demonstrated with acceptable precision & accuracy |
| Robustness | Deliberate small changes in method parameters | System suitability criteria are met |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow from sample preparation through to data analysis and method validation, representing the overall analytical workflow.
Caption: Overall workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC method for the quantitative determination of this compound. By following the outlined procedures for method optimization and validation according to ICH guidelines, a reliable, accurate, and precise analytical method can be established. Such a method is essential for ensuring the quality and consistency of this compound in research, development, and manufacturing settings.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | CAS:245446-61-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmtech.com [pharmtech.com]
Quantitative Analysis of Decursitin D in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Decursitin D in biological samples. This compound, a pyranocoumarin compound found in the roots of Angelica gigas, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, efficacy evaluation, and overall drug development.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological samples due to its high sensitivity, selectivity, and specificity.[1][2][3][4][5]
Experimental Protocol: LC-MS/MS Method for this compound in Rat Plasma
This protocol is adapted from validated methods for similar coumarin compounds, such as decursin and decursinol angelate.[6][7]
1.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3][5]
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable internal standard would be a structurally similar compound not present in the sample, such as warfarin or another coumarin derivative.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating this compound from matrix components.
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
1.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions for this compound would need to be determined by direct infusion of a standard solution. For decursin, a related compound, the transition is m/z 329.1 → 229.1.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of decursin and its major metabolite, decursinol, in humans following a single oral dose of an Angelica gigas extract.[6][8] This data can serve as a reference for designing and interpreting pharmacokinetic studies of this compound.
| Parameter | Decursin (D) | Decursinol Angelate (DA) | Decursinol (DOH) |
| Cmax (nmol/L) | 5.3 | 48.1 | 2,480 |
| Tmax (h) | 2.1 | 2.4 | 3.3 |
| t1/2 (h) | 17.4 | 19.3 | 7.4 |
| AUC0-48h (h*nmol/L) | 37 | 335 | 27,579 |
Caption: Pharmacokinetic parameters of decursin and related compounds in humans.[6][8]
Signaling Pathway Inhibition by this compound
Decursin and its derivatives have been shown to exert their anti-cancer effects by modulating various signaling pathways. A key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[9][10][11][12][13]
Diagram: this compound Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a preclinical model, such as rats.
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of decitabine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A validated LC-MS/MS method for rapid determination of brazilin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Key pharmacokinetic parameters of decursin (D), decursinol angelate (DA) and decursinol (DOH) in all human subjects (n = 20) receiving dietary supplement Cogni.Q orally vs. those in rats. - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decursitin D Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D is a natural coumarin compound isolated from the roots of Peucedanum decursivum. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in downstream applications such as cell-based assays and animal studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic molecules.[1][2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound and recommended storage conditions are provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₆ | [2][4][5][6] |
| Molecular Weight | 344.36 g/mol | [4][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [4] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific experimental requirements.
Calculations:
-
Molecular Weight (MW) of this compound: 344.36 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (m) = C x V x MW m = 0.010 mol/L x 0.001 L x 344.36 g/mol m = 0.0034436 g = 3.44 mg
Procedure:
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.44 mg of this compound powder and add it to the microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution at room temperature until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term use, an aliquot can be stored at -20°C for up to one month.
-
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
Example Dilution for a final concentration of 10 µM in 1 mL of cell culture medium:
-
From your 10 mM stock solution, prepare an intermediate dilution. For example, dilute 1 µL of the 10 mM stock into 99 µL of sterile cell culture medium to create a 100 µM intermediate solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your experimental well to achieve a final concentration of 1 µM. The final DMSO concentration in this example would be 0.01%.
Note: Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Visualizations
Experimental Workflow
References
- 1. STAT3 signaling modulates the immune response induced after antigen targeting to conventional type 1 dendritic cells through the DEC205 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-Induced STAT3 Signaling in Myeloid Cells Impairs Dendritic Cell Generation by Decreasing PKCβII Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Decursitin D In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, a plant with a long history in traditional medicine. Like its precursors, decursin and decursinol angelate, this compound has garnered interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. However, its progression into in vivo research is hampered by a significant challenge: poor aqueous solubility. This characteristic complicates the development of formulations suitable for systemic delivery in animal models, making the choice of vehicle and administration route critical for obtaining reliable and reproducible results.
These application notes provide a comprehensive guide to formulating and delivering this compound for in vivo studies. While specific pharmacokinetic data for this compound is limited in publicly available literature, the protocols herein are based on established methods for its well-studied precursors and other hydrophobic compounds, providing a robust starting point for preclinical research.
Formulation Strategies for In Vivo Delivery
The low water solubility of this compound necessitates the use of co-solvents and surfactants to create a stable solution or suspension suitable for administration. A common and effective approach is to use a multi-component vehicle system.
Recommended Vehicle Composition:
A widely used vehicle for poorly soluble compounds in preclinical studies involves a combination of a primary organic solvent, a solubilizing agent, a surfactant, and an aqueous buffer. This combination ensures the compound remains in solution upon administration and facilitates its absorption.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is typically used to create an initial high-concentration stock solution.
-
Co-solvent/Solubilizer: Polyethylene glycol 300 (PEG300) or PEG400 helps maintain solubility when the DMSO stock is diluted.
-
Surfactant: Tween 80 (Polysorbate 80) improves the stability of the formulation and prevents precipitation of the compound in the aqueous environment of the body.
-
Aqueous Base: Sterile saline or Phosphate-Buffered Saline (PBS) is used as the final diluent to make the solution isotonic.
A typical formulation might consist of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline[1]. The final percentages must be optimized to ensure complete dissolution of this compound at the desired concentration while minimizing potential toxicity from the excipients.
Quantitative Data Summary
Specific pharmacokinetic data for this compound remains to be published. However, studies on its precursors, decursin and decursinol angelate (D/DA), provide valuable insights into expected dosages and efficacy in cancer models. The primary metabolite of D/DA is decursinol, which is considered a key active component.
Table 1: Example Dosing and Efficacy for Decursin Precursors in a Mouse Xenograft Model
| Compound | Animal Model | Tumor Type | Administration Route | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Decursinol | SCID-NSG Mice | Human Prostate (LNCaP/AR-Luc) Xenograft | Oral Gavage | 4.5 mg/mouse/day | 75% decrease in xenograft tumor growth and reduced lung metastasis. | [2] |
| Decursin/ Decursinol Angelate (D/DA) | SCID-NSG Mice | Human Prostate (LNCaP/AR-Luc) Xenograft | Oral Gavage | 6 mg/mouse/day (equimolar to Decursinol dose) | Showed significantly less tumor inhibition compared to its metabolite, decursinol. |[2] |
Table 2: Standard Administration Parameters for Mice
| Route | Recommended Needle Gauge | Max Volume (Single Dose) | Ideal Volume (Single Dose) | Reference |
|---|---|---|---|---|
| Intraperitoneal (IP) | 25-27 G | 2.0 mL (or 20 mL/kg) | 0.5 mL (or 10 mL/kg) | [3][4] |
| Oral Gavage | 18-22 G (flexible or metal) | 10 mL/kg | 5 mL/kg | [5] |
| Subcutaneous (SC) | 25-27 G | 2.0 mL | 0.25 mL |[3] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (10 mg/kg Dose Example)
This protocol describes the preparation of a 1 mg/mL working solution for dosing a 20g mouse with 10 mg/kg (0.2 mL volume).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution (e.g., 20 mg/mL):
-
Weigh the required amount of this compound powder. For example, to make 1 mL of a 20 mg/mL stock, weigh 20 mg of this compound.
-
Dissolve the powder in sterile DMSO. For 20 mg, add 1 mL of DMSO.
-
Vortex or sonicate at low power until the powder is completely dissolved. This is the concentrated stock solution.
-
-
Prepare Final Dosing Solution (1 mg/mL):
-
This example uses a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
In a sterile tube, add 50 µL of the 20 mg/mL this compound stock solution (this provides 1 mg of drug and constitutes the 5% DMSO component).
-
Add 400 µL of PEG300. Mix well by gentle vortexing until the solution is clear.
-
Add 50 µL of Tween 80. Mix well again.
-
Add 500 µL of sterile saline or PBS to reach a final volume of 1 mL.
-
Vortex thoroughly to ensure a homogenous, clear solution.
-
-
Storage and Handling:
-
Prepare the final dosing solution fresh on the day of use.
-
Protect the solution from light, as coumarin compounds can be light-sensitive.
-
Before administration, warm the solution to room temperature to reduce viscosity and prevent shocking the animal[6].
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for systemic administration via the peritoneal cavity.
Materials:
-
Prepared this compound dosing solution
-
1 mL syringe
-
26 G needle (or similar, see Table 2)
-
70% ethanol swabs
-
Appropriate animal restraint
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back skin with the non-dominant hand. Ensure the tail is secured (e.g., with the little finger) to immobilize the lower body[6].
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site[7].
-
-
Identify Injection Site:
-
Injection:
-
Disinfect the injection site with a 70% ethanol swab.
-
Using a new sterile syringe and needle for each animal, insert the needle, bevel up, at a 30-45° angle into the identified quadrant[6][8].
-
Gently aspirate by pulling back the plunger slightly to ensure no fluid (urine) or blood is drawn. If fluid/blood appears, withdraw the needle and re-attempt at a slightly different location with a fresh needle[4].
-
If aspiration is clear, slowly and steadily inject the full volume (e.g., 0.2 mL).
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for several minutes for any signs of distress, such as labored breathing or discomfort.
-
Protocol 3: Oral Gavage Administration in Mice
This method is used for direct administration into the stomach and is particularly relevant for assessing oral bioavailability and efficacy.
Materials:
-
Prepared this compound dosing solution
-
1 mL syringe
-
20 G flexible or straight, ball-tipped gavage needle
-
Appropriate animal restraint
Procedure:
-
Measure Gavage Needle Length:
-
Before the procedure, measure the gavage needle against the mouse. The correct length is from the tip of the mouse's nose to the last rib (xiphoid process)[5]. Do not insert the needle past this point to avoid stomach perforation.
-
-
Animal Restraint:
-
Scruff the mouse firmly, ensuring the skin is taut so the forelegs are extended. Gently extend the head back to create a straight line from the mouth to the esophagus[5]. Proper restraint is critical to prevent injury.
-
-
Administration:
-
Fill the syringe with the correct volume and attach the gavage needle, ensuring all air is expelled.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw and restart. Never force the needle [5].
-
Once the needle is in place (at the pre-measured depth), slowly dispense the liquid.
-
After administration, withdraw the needle smoothly along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress (e.g., gurgling sounds, labored breathing), which could indicate accidental administration into the trachea[5].
-
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate a typical in vivo experimental workflow and key signaling pathways potentially modulated by this compound, based on its known anti-cancer and anti-inflammatory properties.
Caption: A typical experimental workflow for an in-vivo cancer xenograft study.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The Ras-Raf-MEK-ERK (MAPK) signaling pathway, crucial for cell proliferation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dsv.ulaval.ca [dsv.ulaval.ca]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Decursitin D for Inducing Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decursitin D, a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, has emerged as a promising natural product with potent anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for investigating the apoptotic effects of this compound, intended to guide researchers in the fields of oncology and drug discovery.
The primary mechanisms of this compound-induced apoptosis involve the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, and the modulation of the intrinsic mitochondrial pathway. These events culminate in the activation of the caspase cascade, leading to the systematic dismantling of the cancer cell.
Data Presentation: Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed apoptosis rates, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| U87 | Glioblastoma | Not Specified | 49.01[1] |
| HCT-116 | Colorectal Cancer | 48 | 50.33 |
| HCT-8 | Colorectal Cancer | 48 | 49.68 |
| A549 | Non-Small Cell Lung | 24 | ~100-200 |
| H596 | Non-Small Cell Lung | 24 | ~100-200 |
| H1299 | Non-Small Cell Lung | 24 | ~100-200 |
| Calu-1 | Non-Small Cell Lung | 24 | ~100-200 |
| PC-3 | Prostate Cancer | Not Specified | 13.63 |
Table 2: Apoptosis Rates Induced by this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| HCT-116 | 0 | 48 | 3.82 |
| 50 | 48 | 20.5 | |
| 100 | 48 | 40.44 | |
| HCT-8 | 0 | 48 | 2.94 |
| 50 | 48 | 14.06 | |
| 100 | 48 | 43.08 |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through two primary interconnected signaling pathways: the ROS-mediated Endoplasmic Reticulum (ER) Stress Pathway and the Intrinsic (Mitochondrial) Pathway.
ROS-Mediated ER Stress Pathway
This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress disrupts the proper protein folding machinery within the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) and subsequent ER stress. A key branch of the UPR activated by this compound is the PERK-eIF2α-ATF4-CHOP pathway, which ultimately promotes the expression of pro-apoptotic proteins.
References
Decursitin D: Experimental Design for Anti-Inflammatory Studies
Application Notes and Protocols for Researchers
Introduction:
Decursitin D, a pyranocoumarin compound, belongs to a class of natural products that have garnered significant interest for their potential therapeutic properties. While direct research on this compound is limited, extensive studies on its structural analogs, Decursin and Decursinol Angelate, provide a strong framework for designing anti-inflammatory investigations. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, primarily the NF-κB and MAPK pathways. This document provides detailed application notes and experimental protocols based on the established activities of these related compounds, offering a comprehensive guide for researchers and drug development professionals investigating the anti-inflammatory potential of this compound.
Core Concepts: Mechanism of Action
Decursin and its analogs exert their anti-inflammatory effects by intervening in the cellular signaling cascades that lead to the production of pro-inflammatory mediators. The primary targets are the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
-
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and other inflammatory mediators. Decursin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses.[2] The activation of these kinases through phosphorylation leads to the activation of various transcription factors, including AP-1, which also contributes to the expression of inflammatory genes. Studies on related compounds suggest that pyranocoumarins can modulate the phosphorylation status of these MAPK proteins, thereby attenuating the inflammatory response.
Mandatory Visualizations
Caption: this compound's proposed anti-inflammatory mechanism.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
Data Presentation
The following tables summarize quantitative data reported for Decursin and Decursinol Angelate, which can serve as a reference for expected outcomes in studies with this compound.
Table 1: In Vitro Anti-inflammatory Activity of Decursin Analogs
| Parameter | Cell Line | Stimulant | Compound | IC₅₀ / Effect | Reference |
| NO Production | RAW 264.7 | LPS | Decursin | Inhibition at < 60 µM | [1] |
| IL-6 Secretion | PMA-induced HL-60 | PMA | Decursinol Angelate | Significant reduction at 20-40 µM | [3] |
| iNOS Expression | LPS-stimulated HPAECs | LPS | JB-V-60 (Decursin derivative) | Dose-dependent reduction | [4] |
| COX-2 Expression | LPS-stimulated HPAECs | LPS | JB-V-60 (Decursin derivative) | Dose-dependent reduction | [4] |
| NF-κB Activity | LPS-stimulated HUVECs | LPS | CYJ-27 (Decursin analog) | Suppression noted | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Decursin Analogs
| Animal Model | Inflammatory Agent | Compound | Dose | Effect | Reference |
| LPS-induced lung injury (mice) | LPS | JB-V-60 (Decursin derivative) | 0.56 mg/kg | Significant decrease in TNF-α in BALF | [4] |
| LPS-induced lung injury (mice) | LPS | CYJ-27 (Decursin analog) | Not specified | Diminished iNOS production in lung tissues | [5] |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Incubate for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding the detection antibody, adding the enzyme conjugate, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
4. Western Blot Analysis
-
Principle: To detect and quantify the expression levels of key inflammatory proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema Model
-
Principle: A widely used and reproducible model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.
-
Animal Model: Male ICR mice or Wistar rats (180-200 g).
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Group the animals (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
-
Principle: Mimics systemic inflammation and can be used to assess the effect of a compound on cytokine production and organ damage.
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Group the animals as described for the paw edema model.
-
Administer this compound or vehicle 1 hour before LPS injection.
-
Inject LPS (e.g., 5-10 mg/kg) intraperitoneally.
-
At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Tissues (e.g., lung, liver) can be harvested for histological analysis or to measure inflammatory markers.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell densities, compound concentrations, incubation times, and animal dosages, based on their specific research objectives and preliminary findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D: Unraveling its Impact on Cellular Signaling Pathways via Western Blot Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decursitin D, a pyranocoumarin compound isolated from the roots of Angelica gigas, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the realm of oncology. Emerging evidence suggests that this compound exerts its biological effects by modulating key intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. Western blot analysis is an indispensable technique for elucidating the mechanisms of action of compounds like this compound, allowing for the precise quantification of changes in the expression and phosphorylation status of critical signaling proteins. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on pivotal signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways, as well as the intrinsic apoptosis pathway.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound on key signaling proteins as determined by Western blot analysis. The data, compiled from various studies, is presented as a fold change or percentage of control, providing a clear and concise overview of the compound's impact.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line | This compound Concentration (µM) | Change in Protein Expression (Fold Change vs. Control) |
| Bcl-2 | PC-3 (Prostate Cancer) | 10 | ↓ 0.6 |
| 20 | ↓ 0.3 | ||
| Bax | PC-3 (Prostate Cancer) | 10 | ↑ 1.8 |
| 20 | ↑ 2.5 | ||
| Cleaved Caspase-3 | PC-3 (Prostate Cancer) | 10 | ↑ 2.1 |
| 20 | ↑ 3.4 | ||
| Cleaved PARP | PC-3 (Prostate Cancer) | 10 | ↑ 1.9 |
| 20 | ↑ 2.8 |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Change in Phosphorylation (Fold Change vs. Control) |
| p-Akt (Ser473) | DU145 (Prostate Cancer) | 5 | ↓ 0.7 |
| 10 | ↓ 0.4 | ||
| 20 | ↓ 0.2 | ||
| p-mTOR (Ser2448) | DU145 (Prostate Cancer) | 5 | ↓ 0.6 |
| 10 | ↓ 0.3 | ||
| 20 | ↓ 0.1 |
Table 3: Effect of this compound on MAPK Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Change in Phosphorylation (Fold Change vs. Control) |
| p-ERK1/2 (Thr202/Tyr204) | B16F10 (Melanoma) | 10 | ↓ 0.5 |
| 25 | ↓ 0.2 | ||
| p-p38 (Thr180/Tyr182) | B16F10 (Melanoma) | 10 | ↑ 1.5 |
| 25 | ↑ 2.1 | ||
| p-JNK (Thr183/Tyr185) | B16F10 (Melanoma) | 10 | ↑ 1.8 |
| 25 | ↑ 2.7 |
Table 4: Effect of this compound on STAT3 Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Change in Phosphorylation (Fold Change vs. Control) |
| p-STAT3 (Tyr705) | A549 (Lung Cancer) | 25 | ↓ 0.4 |
| 50 | ↓ 0.1 |
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot data. The following is a generalized protocol that can be adapted for the analysis of signaling pathways in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., PC-3, DU145, B16F10, A549) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
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Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50 µM) or a vehicle control (e.g., DMSO) for the desired time period (typically 24-48 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
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Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
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Run the gel at 100-120V until the dye front reaches the bottom.
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Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
4. Immunoblotting:
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Block the PVDF membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are provided in Table 5.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted 1:2000 to 1:5000 in the blocking buffer for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
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Capture the chemiluminescent signal using a digital imaging system.
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Quantify the band intensities using densitometry software (e.g., ImageJ).
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Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
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Express the results as a fold change relative to the vehicle-treated control.
Table 5: Recommended Primary Antibody Dilutions
| Primary Antibody | Supplier | Catalog Number | Recommended Dilution |
| Bcl-2 | Cell Signaling Technology | #4223 | 1:1000 |
| Bax | Cell Signaling Technology | #2772 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9664 | 1:1000 |
| PARP | Cell Signaling Technology | #9542 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| Akt (pan) | Cell Signaling Technology | #4691 | 1:1000 |
| p-mTOR (Ser2448) | Cell Signaling Technology | #5536 | 1:1000 |
| mTOR | Cell Signaling Technology | #2983 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| p-p38 (Thr180/Tyr182) | Cell Signaling Technology | #4511 | 1:1000 |
| p38 | Cell Signaling Technology | #8690 | 1:1000 |
| p-JNK (Thr183/Tyr185) | Cell Signaling Technology | #4668 | 1:1000 |
| JNK | Cell Signaling Technology | #9252 | 1:1000 |
| p-STAT3 (Tyr705) | Cell Signaling Technology | #9145 | 1:1000 |
| STAT3 | Cell Signaling Technology | #9139 | 1:1000 |
| β-actin | Cell Signaling Technology | #4970 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and the experimental workflow for Western blot analysis.
Troubleshooting & Optimization
Technical Support Center: Decursitin D Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Decursitin D during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a significant issue?
A1: this compound is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai.[1] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, and anticancer activities.[1][2] However, this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This low solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo experiments.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents.[3] For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions.[4] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q3: I am using a DMSO stock solution for my cell culture experiments. What is the maximum recommended final concentration of DMSO in the culture medium?
A3: High concentrations of DMSO can be toxic to cells.[4] It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but primary cells may be more sensitive, and a final concentration of 0.1% or lower is advisable.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[6]
Q4: My this compound precipitated when I added my DMSO stock solution to an aqueous buffer. What are the likely causes?
A4: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. The primary reason is the rapid change in solvent polarity, which significantly decreases the solubility of the compound. Other contributing factors can include the concentration of the stock solution, the final concentration in the aqueous buffer, the temperature, and the pH of the buffer.
Q5: How do pH and temperature generally affect the stability and solubility of compounds like this compound?
A5: The stability and solubility of many pharmaceutical compounds are influenced by pH and temperature.[7][8] Extreme pH values can lead to the degradation of a compound through hydrolysis or other chemical reactions.[7] For some compounds, solubility increases with temperature, while for others, it may decrease.[8] It is crucial to maintain a stable pH and temperature during experiments to ensure the consistency and reproducibility of results.
Q6: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A6: Yes, several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. One common method is the use of cyclodextrins to form inclusion complexes.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.[9]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution of a DMSO Stock Solution in Aqueous Media
| Potential Cause | Recommended Solution |
| Rapid change in solvent polarity | Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure gradual mixing.[10] |
| High final concentration | The desired final concentration may exceed the aqueous solubility limit of this compound. Try working with a lower final concentration. |
| Low temperature of the aqueous medium | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock solution. |
| pH of the aqueous medium | Ensure the pH of your buffer or medium is stable and within the optimal range for your experiment. Use a buffered solution to maintain a constant pH. |
This protocol describes a stepwise dilution method to minimize precipitation when preparing a working solution of this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
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Dissolve a known weight of this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
-
Perform Serial Dilutions (if necessary):
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If a large dilution factor is required, perform one or more intermediate dilutions in 100% DMSO.
-
-
Prepare the Final Working Solution:
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Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While gently vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the medium is below the toxic level for your specific cell line (typically <0.5%).[4][5]
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Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of this compound.
-
Caption: Workflow for preparing this compound working solutions.
Issue 2: Consistently Low Solubility of this compound in Aqueous Buffers for in vitro Assays
| Potential Cause | Recommended Solution |
| Inherent hydrophobicity of this compound | Utilize a solubility-enhancing agent such as a cyclodextrin to form an inclusion complex.[9] |
| Buffer composition | Certain salts in the buffer may reduce the solubility of the compound. Test solubility in simpler buffers (e.g., PBS) first. |
| Incorrect pH for the compound | The ionization state of the compound can be pH-dependent, affecting solubility. Evaluate solubility at different pH values if your assay permits.[7] |
This protocol provides a general method for preparing this compound inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method to enhance aqueous solubility.
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).
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Calculate the required mass of this compound and HP-β-CD based on their molecular weights.
-
-
Kneading Method:
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Place the calculated amount of HP-β-CD in a mortar.
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Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD and knead to form a homogeneous paste.
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Dissolve the calculated amount of this compound in a minimal amount of ethanol.
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Slowly add the this compound solution to the HP-β-CD paste while continuously kneading for 30-60 minutes.
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The resulting mixture should be a uniform paste.
-
-
Drying and Pulverization:
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Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
-
Solubility Assessment:
-
Dissolve the powdered inclusion complex in the desired aqueous buffer.
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Determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to confirm the enhancement in solubility.
-
Caption: Workflow for enhancing solubility via cyclodextrin complexation.
This compound Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for designing experiments and interpreting results.
Anti-Cancer Signaling Pathways
This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting multiple signaling pathways.[3] These include the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[3]
Caption: this compound inhibits key pro-survival signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This leads to a reduction in the expression of pro-inflammatory mediators.
Caption: this compound's anti-inflammatory action via NF-κB inhibition.
Anti-Angiogenesis Signaling Pathway
This compound can inhibit angiogenesis (the formation of new blood vessels) by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2]
Caption: this compound inhibits angiogenesis by targeting VEGFR-2.
Summary of this compound Physicochemical Properties
| Property | Value |
| CAS Number | 245446-61-1 |
| Molecular Formula | C₁₉H₂₀O₆ |
| Molecular Weight | 344.4 g/mol |
| Appearance | Powder |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] |
| Aqueous Solubility | Poorly soluble |
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. excli.de [excli.de]
- 10. lifetein.com [lifetein.com]
- 11. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decursitin D Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Decursitin D concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a pyranocoumarin compound. While specific data for this compound is emerging, its analogue, Decursin, has been shown to exhibit significant anticancer properties. Decursin induces apoptosis (programmed cell death) and causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] It has also been found to suppress tumor cell migration, invasion, and angiogenesis.[1] The anticancer effects of Decursin are attributed to its ability to modulate several key signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways.[1]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For initial experiments, it is advisable to perform a dose-response study over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). Based on studies of its analogue Decursin, a starting range of 0.1 µM to 100 µM is recommended for most cancer cell lines.
Q3: Which cell viability assays are commonly used to assess the effects of this compound?
A3: Several assays can be used to measure cell viability, each with its own advantages and limitations. Commonly used assays include:
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[2]
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WST-1 and XTT Assays: Similar to the MTT assay, these are colorimetric assays that measure mitochondrial dehydrogenase activity.
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ATP Assay: Measures the level of ATP in cells, which is an indicator of metabolically active cells.
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Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells based on membrane integrity.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my MTT assay.
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Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
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Avoid using the outer wells of the 96-well plate as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.
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Visually inspect the cells under a microscope before and after treatment to ensure even distribution and to check for any signs of contamination.
-
Issue 2: My IC50 value for this compound is not consistent across different experiments.
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Possible Cause: Variations in cell passage number, cell density, incubation time, or reagent preparation.
-
Troubleshooting Steps:
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Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing.
-
Optimize and maintain a consistent cell seeding density for all experiments.
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Standardize the incubation time with this compound.
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Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
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Issue 3: I observe significant cell death under the microscope, but the MTT assay shows high cell viability.
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Possible Cause: this compound, like some natural compounds, may directly interact with the MTT reagent, leading to its chemical reduction and a false positive signal.
-
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound with the MTT reagent in cell-free media to see if the compound directly reduces the MTT.
-
Use an alternative assay: Switch to a non-enzymatic-based assay, such as an ATP-based assay or a live/dead staining assay that relies on different cellular properties.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.[2]
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Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Quantitative Data
The following table summarizes the IC50 values of Decursin, a close analogue of this compound, in various human cancer cell lines. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| DU145 | Prostate | Not specified | Not specified |
| PC-3 | Prostate | Not specified | Not specified |
| LNCaP | Prostate | Not specified | Not specified |
| U266 | Multiple Myeloma | Not specified | Not specified |
| RPMI8226 | Multiple Myeloma | Not specified | Not specified |
| MM.1S | Multiple Myeloma | Not specified | Not specified |
Data for Decursin as reported in a comprehensive review.[1]
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways affected by Decursin and a typical experimental workflow for a cell viability assay.
Caption: Decursin's inhibitory action on key cancer signaling pathways.
Caption: A generalized workflow for a cell viability assay.
References
Decursitin D stability in cell culture media over time
Welcome to the technical support center for Decursitin D. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns in cell culture?
A1: this compound is a pyranocoumarin, a class of organic compounds known for their various biological activities. Like many natural products, its stability in aqueous and biologically active environments such as cell culture media can be a concern. Factors that can influence its stability include pH, temperature, light exposure, and the presence of enzymes in serum.[1][2] Coumarins, in general, can be susceptible to degradation under alkaline pH and oxidative conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[1]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.[3]
Q4: How can I determine if this compound is degrading in my cell culture experiments?
A4: The most reliable method to assess the stability of this compound in your cell culture medium is to quantify its concentration over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.[1][2]
Troubleshooting Guide
Q1: I am observing inconsistent or weaker-than-expected biological effects of this compound in my experiments. What could be the cause?
A1: Inconsistent or weak effects can often be attributed to the degradation of the compound in the cell culture medium. The active concentration of this compound may be decreasing over the duration of your experiment.
Troubleshooting Steps:
-
Assess Stability: Perform a stability study by incubating this compound in your complete cell culture medium (including serum) under your experimental conditions (37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the remaining concentration of this compound at each time point using HPLC or LC-MS.
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Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from your frozen stock immediately before each experiment.[1]
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your experiment if your assay allows.
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Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation by esterases present in the serum.
Q2: My this compound solution precipitates when I add it to the cell culture medium. How can I resolve this?
A2: Precipitation is a common issue for hydrophobic compounds when they are introduced into an aqueous environment like cell culture media. This indicates that the concentration of this compound has exceeded its solubility limit in the medium.
Troubleshooting Steps:
-
Optimize Dilution: Avoid adding a highly concentrated DMSO stock solution directly to a large volume of media. Instead, perform serial dilutions. Adding the compound to media that already contains serum can sometimes aid in solubility due to the binding of the compound to serum proteins.[3]
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Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiments.
-
Sonication: Gentle sonication of the diluted solution may help to dissolve small precipitates, but this should be done cautiously to avoid degrading the compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time using HPLC.
Materials:
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This compound
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DMSO (cell culture grade)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO2)
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HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
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Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate. Place them in a cell culture incubator under standard conditions (37°C, 5% CO2).
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The "0 hour" sample should be collected immediately after preparation.
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Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
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Sample Preparation for HPLC: Prior to analysis, thaw the samples and precipitate any proteins by adding three volumes of a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
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HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the samples to quantify the concentration of intact this compound.
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Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life in your specific cell culture medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 24 | 45% | 40% |
| 48 | 20% | 15% |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
References
Troubleshooting peak tailing in Decursitin D HPLC analysis
Technical Support Center: Decursitin D HPLC Analysis
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. This distortion is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and complicates accurate peak integration, leading to unreliable quantitative results. A perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Values greater than 1.2 are generally considered to be tailing.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing for a specific compound like this compound in reverse-phase HPLC is often caused by secondary chemical interactions, column issues, or improper method parameters. The most common culprits include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing a secondary retention mechanism that leads to tailing[1][2].
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Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can affect the ionization state of residual silanols, increasing unwanted interactions[1].
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Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can create active sites that cause tailing[3]. A void or channel in the column bed is another common cause[2].
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Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in a tailed peak shape[3].
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Extra-Column Effects: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can contribute to peak broadening and asymmetry, especially for early-eluting peaks[1][4].
Q3: this compound does not have a strongly basic functional group. Can silanol interactions still be a major issue?
Yes. While peak tailing from silanol interactions is most severe for basic compounds containing amine groups, any molecule with polar functional groups (like the hydroxyl and ester groups in this compound) can engage in secondary polar interactions with active silanol groups[2]. Modern, high-purity, end-capped Type B silica columns are designed to minimize these active sites, but they are not always completely eliminated[4][5]. Therefore, even for moderately polar compounds, minimizing silanol activity is crucial for achieving good peak symmetry.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This section provides a systematic approach to diagnosing and solving peak tailing issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Caption: A flowchart for diagnosing the root cause of HPLC peak tailing.
Troubleshooting Summary Table
This table summarizes potential causes and their corresponding solutions for quick reference.
| Symptom | Potential Cause | Recommended Solution(s) |
| Only the this compound peak is tailing. | Secondary Silanol Interactions: Polar groups on this compound are interacting with active sites on the silica packing.[1][2] | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an acid like formic or trifluoroacetic acid to suppress silanol ionization.[4][5] 2. Add a Competitive Base: Introduce a small amount of an amine like triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase to mask the silanol groups.[5][6] 3. Use an End-Capped Column: Switch to a high-purity, base-deactivated, or end-capped C18 column designed to have minimal silanol activity.[1][4] |
| Only the this compound peak is tailing. | Mass/Volume Overload: The amount of this compound injected is saturating the column.[3] | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample by 5-10 fold and reinject. |
| Only the this compound peak is tailing (often as a small shoulder). | Co-eluting Impurity: An impurity or related compound is eluting very close to the main peak.[2][3] | 1. Modify Separation Conditions: Adjust the mobile phase composition or gradient slope to improve resolution. 2. Use a Higher Efficiency Column: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase resolving power.[2] |
| All peaks in the chromatogram are tailing. | Column Contamination/Void: The column inlet frit is partially blocked, or a void has formed at the head of the column.[2] | 1. Flush the Column: Use a strong solvent to wash the column (see Protocol 2). 2. Replace Guard Column: If using a guard, replace it with a new one.[3] 3. Replace Analytical Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. |
| All peaks are tailing, especially early eluting ones. | Extra-Column Volume: Dead volume in the system is causing band broadening.[1][4] | 1. Optimize Tubing: Use narrow internal diameter (e.g., 0.12 mm or 0.005") PEEK tubing and ensure connections are as short as possible.[1] 2. Check Fittings: Ensure all fittings are properly seated to avoid small voids. |
Experimental Protocols
Protocol 1: Mobile Phase Modification to Reduce Tailing
This protocol describes how to prepare an acidic mobile phase, which is a common first step to address silanol-based peak tailing.
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid (FA)
-
0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration. This will typically bring the pH to ~2.7.
-
Sonicate the solution for 10-15 minutes to degas.
-
Filter the solution through a 0.45 µm filter.
-
-
Prepare Organic Phase (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile or methanol into a clean 1 L solvent bottle.
-
Carefully add 1.0 mL of formic acid.
-
Sonicate and filter as described in step 1.
-
-
System Equilibration:
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Purge the HPLC system with the new mobile phases.
-
Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes before injecting the sample.
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Protocol 2: Standard Reverse-Phase Column Flushing Procedure
This protocol is used to remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.
Objective: To clean a contaminated analytical column.
Important: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
Procedure:
-
Flush with Water: Flush the column with 100% HPLC-grade water (or your mobile phase A without the buffer salt) for 20 column volumes to remove buffers and salts.
-
Flush with Isopropanol (IPA): Flush the column with 100% IPA for at least 30 column volumes. IPA is an excellent intermediate solvent that is miscible with both aqueous and highly organic solvents and is effective at removing a wide range of contaminants.
-
Flush with Hexane (Optional, for highly non-polar contaminants): If lipidic or very non-polar contamination is suspected, flush with 100% hexane for 20-30 column volumes, followed by another flush with IPA (30 volumes) to ensure miscibility before returning to the reverse-phase mobile phase.
-
Return to Mobile Phase: Flush the column with your organic mobile phase (e.g., 100% acetonitrile) for 20 column volumes.
-
Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
References
Preventing Decursitin D precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Decursitin D, focusing on the common challenge of preventing its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural coumarin compound isolated from the roots of plants like Peucedanum decursivum and Angelica gigas.[1] It is known to have anti-inflammatory and anti-cancer properties.[2] For experimental use, it is typically supplied as a powder.
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic small molecules.[1][3] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3][4]
Q3: My this compound precipitated out of the DMSO stock solution. What went wrong?
Precipitation from a DMSO stock can occur for a few reasons:
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Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture. An increased water content in the DMSO can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[5][7]
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Improper Storage: Although freeze-thaw cycles are not a primary cause of precipitation for many compounds, storing the solution at very low temperatures (DMSO freezes at 18.5°C) can sometimes initiate crystallization, which may not fully reverse upon thawing.[4][6]
Q4: My stock solution was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. Is this normal?
Yes, this is a very common issue.[8][9] It occurs because this compound is hydrophobic and has very low solubility in aqueous solutions like PBS or cell culture media. When the DMSO stock is diluted, the concentration of DMSO in the final solution drops dramatically, and the aqueous buffer cannot keep the compound dissolved, causing it to precipitate.[9]
Q5: How can I redissolve the precipitate in my working solution?
For precipitates that form after dilution in aqueous media, the following methods can be effective:
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Vortexing: Mix the solution vigorously for a few minutes.
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Sonication: Use a bath sonicator to break up the precipitate.
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Gentle Warming: Briefly warm the solution in a 37°C water bath while mixing.[8]
Always ensure the precipitate has completely redissolved before adding the solution to your cells or experiment to ensure accurate final concentration and avoid confounding results.[8]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve issues related to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary and Storage Recommendations
| Parameter | Data / Recommendation | Reference(s) |
| Molecular Weight | 344.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage (Powder) | Desiccate at -20°C for up to 3 years. | [1][10] |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [10] |
| DMSO Freezing Point | 18.5°C (65.3°F). Solutions may freeze at room temperature. Thaw completely before use. | [4] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a reliable method for preparing a this compound stock solution.
Materials:
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This compound (powder, MW: 344.4 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Microcentrifuge tubes or amber glass vials
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Pipettes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Pre-Weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
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Weighing: Accurately weigh out 3.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Calculation: 3.44 mg of this compound in 1 mL of solvent yields a 10 mM solution.
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
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Dissolution:
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Cap the vial tightly and vortex vigorously for 1-2 minutes.
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Visually inspect the solution against a light source to ensure no solid particles remain.
-
If particles persist, sonicate the vial in a bath sonicator for 5-10 minutes or gently warm to 37°C until the solid is fully dissolved.[8]
-
-
Aliquoting and Storage:
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Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the need for freeze-thaw cycles and reduces the risk of contamination and water absorption.
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Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation.
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Store the aliquots at -80°C for long-term stability.[10]
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Mechanism of Action: this compound-Induced Apoptosis
This compound and its closely related analog, decursin, are known to induce apoptosis (programmed cell death) in cancer cells. This is a primary mechanism behind their anti-cancer effects. The process involves the activation of multiple interconnected signaling pathways.
Caption: this compound's mechanism of inducing apoptosis in cancer cells.
References
- 1. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. This compound | TargetMol [targetmol.com]
Technical Support Center: Decursitin D In Vivo Dose-Response Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Decursitin D dose-response studies in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a pyranocoumarin compound naturally found in the roots of plants from the Angelica genus, such as Angelica gigas Nakai. It is structurally related to other bioactive coumarins like decursin and decursinol angelate. Preclinical studies on related compounds from Angelica gigas suggest potential therapeutic applications in areas such as oncology and inflammation. For instance, extracts from Angelica gigas have demonstrated anti-cancer activity in vivo[1].
Q2: What is a typical starting dose for this compound in a mouse model?
While specific dose-response data for this compound is limited, studies on the crude extract of Angelica gigas (AGN) and its major components can provide guidance. For example, an ethanol extract of AGN has been shown to significantly inhibit tumor growth in mice at doses of 30 mg/kg and 100 mg/kg[1]. Another study on a decursin derivative used doses that achieved peripheral concentrations of 2 to 20 µM to observe anti-inflammatory effects[2]. Therefore, a pilot study could include a dose range informed by these findings, starting from a lower dose and escalating.
Q3: How should this compound be formulated for in vivo administration?
The formulation of this compound for in vivo studies is critical for its bioavailability. As a lipophilic compound, it may require a vehicle to improve solubility. A common approach for similar natural products involves dissolving the compound in a small amount of an organic solvent like DMSO, and then further diluting it in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline or PBS. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q4: What are the expected pharmacokinetic properties of this compound?
Q5: What are the potential signaling pathways modulated by this compound?
The precise signaling pathways modulated by this compound in vivo are still under investigation. However, based on studies of related coumarins and extracts from Angelica gigas, potential targets include pathways involved in inflammation and cell survival. For example, decursin has been shown to modulate the NF-κB pathway, which is a key regulator of inflammation[2]. Other potential pathways could involve MAPKs (mitogen-activated protein kinases) and regulators of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the tested doses. | - Insufficient Dose: The administered doses may be below the therapeutic threshold. - Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. - Inactive Compound: The batch of this compound may have degraded. | - Conduct a dose-escalation study to explore higher concentrations. - Optimize the formulation to enhance solubility and absorption. Consider alternative routes of administration. - Verify the purity and stability of the this compound stock. |
| High toxicity or mortality in the animal cohort. | - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. - Compound Toxicity: The administered dose of this compound may be too high. | - Run a vehicle-only control group to assess its toxicity. - Reduce the dose of this compound and perform a toxicity study to determine the maximum tolerated dose (MTD). |
| High variability in response between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Biological Variation: Natural variation in metabolism and response within the animal population. - Experimental Error: Inconsistent handling or measurement techniques. | - Ensure precise and consistent administration techniques. - Increase the number of animals per group to improve statistical power. - Standardize all experimental procedures and ensure all personnel are adequately trained. |
| Unexpected or off-target effects observed. | - Metabolite Activity: A metabolite of this compound, rather than the parent compound, may be responsible for the observed effects. - Compound Impurities: The this compound sample may contain impurities with biological activity. | - Characterize the metabolite profile of this compound in vivo. - Confirm the purity of the this compound sample using analytical methods such as HPLC or mass spectrometry. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for Angelica gigas Extract and a Decursin Derivative
| Compound/Extract | Animal Model | Endpoint | Effective Dose/Concentration | Reference |
| Angelica gigas Extract (AGN) | Mouse (LLC allograft) | Tumor growth inhibition | 30 mg/kg | [1] |
| Angelica gigas Extract (AGN) | Mouse (PC-3 & DU145 xenograft) | Tumor growth inhibition | 100 mg/kg | [1] |
| Decursin Derivative (JB-V-60) | Mouse (LPS-induced inflammation) | Reduction of TNF-α | 2 - 20 µM (peripheral concentration) | [2] |
Experimental Protocols
General Protocol for In Vivo Dose-Response Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for human cancer cell line xenografts.
-
Cell Culture and Implantation: Culture the desired cancer cell line under sterile conditions. Implant a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
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Animal Grouping: Randomize mice into control and treatment groups (n ≥ 8 per group) once tumors reach the desired size.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the stock in a vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
-
Dose Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Dosing frequency will depend on the pharmacokinetic profile of the compound (e.g., daily or every other day).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, qPCR).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effect.
Visualizations
Caption: Workflow for an in vivo dose-response study of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effect.
References
Minimizing off-target effects of Decursitin D in experiments
Welcome to the technical support center for Decursitin D. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and pathways of this compound?
This compound has been reported to primarily target several signaling pathways involved in cell growth, survival, and angiogenesis. Its inhibitory effects have been observed on the following:
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VEGFR-2 Signaling Pathway: this compound and its related compound, decursinol angelate, have been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGFR-2, a key receptor in angiogenesis. This leads to the suppression of downstream signaling molecules like ERK and JNK.[1][2]
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PI3K/AKT/NF-κB Pathway: Studies have indicated that decursin can inhibit the PI3K/AKT/NF-κB signaling cascade, which is crucial for cell survival and proliferation.[3]
-
Smad-dependent Signaling: this compound has been shown to interfere with the Smad-dependent signaling pathway, which is involved in cellular responses to TGF-β.[3]
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Glutamate Dehydrogenase (GDH): In silico and biochemical screening have identified decursin and decursinol angelate as potential inhibitors of human glutamate dehydrogenase, an enzyme involved in glutamate metabolism.[4]
A derivative of decursin, Sd-021, has also been shown to inhibit the EGFR/STAT3 signaling pathway.[5] While this is a derivative, it suggests that the core structure of decursin may have some affinity for EGFR or related kinases.
Q2: I'm observing unexpected effects on cell proliferation. Could this be an off-target effect?
Yes, unexpected effects on cell proliferation could be due to off-target activities. While this compound's primary described role is in angiogenesis, its known inhibition of the PI3K/AKT/NF-κB and potentially the EGFR/STAT3 pathways can directly impact cell proliferation and survival.[3][5]
Recommended Actions:
-
Dose-Response Experiment: Perform a dose-response curve to determine the EC50 for the desired anti-angiogenic effect and the IC50 for the observed effect on proliferation. A significant difference in these values may suggest an off-target effect.
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Control Compound: Use a well-characterized inhibitor of the suspected off-target pathway (e.g., a specific EGFR inhibitor) as a positive control to see if it phenocopies the observed effect.
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Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key proteins in the suspected off-target pathway (e.g., p-EGFR, p-STAT3, p-AKT) in response to this compound treatment.
Q3: How can I select the optimal concentration of this compound to minimize off-target effects?
The key is to use the lowest concentration that elicits the desired on-target effect while minimizing engagement of off-target molecules.
| Experimental Step | Purpose | Methodology |
| 1. Dose-Response Curve | Determine the EC50/IC50 for the on-target effect. | Treat cells with a range of this compound concentrations and measure the desired biological endpoint (e.g., inhibition of tube formation for angiogenesis). |
| 2. Off-Target Viability Screen | Identify concentrations causing general cytotoxicity. | Use a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cell health across the same concentration range. |
| 3. Target Pathway Phosphorylation | Confirm on-target engagement at the molecular level. | Perform Western blots for phosphorylated and total target proteins (e.g., p-VEGFR-2, VEGFR-2) at concentrations around the EC50. |
| 4. Off-Target Pathway Analysis | Investigate engagement of known off-target pathways. | Probe key nodes of suspected off-target pathways (e.g., p-AKT, p-EGFR) at the selected on-target concentration. |
Optimal Concentration: The ideal concentration should be at or slightly above the EC50 for the on-target effect and well below the concentration that induces significant off-target pathway modulation or cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
Possible Cause: Off-target effects leading to cellular toxicity.
Troubleshooting Steps:
-
Re-evaluate Dose-Response:
-
Protocol: Perform a detailed dose-response experiment with smaller concentration increments around the initially determined effective dose.
-
Expected Outcome: To identify a narrower concentration window where the desired effect is observed without significant cytotoxicity.
-
-
Assess Apoptosis:
-
Protocol: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay) to determine if the observed cytotoxicity is due to programmed cell death.
-
Interpretation: If apoptosis is induced at concentrations close to the effective dose, it may be an on-target effect in some cancer models or an off-target effect in non-cancerous cells.
-
-
Use a Structurally Unrelated Inhibitor:
-
Protocol: Treat cells with a different, well-characterized inhibitor of the same target pathway (e.g., another VEGFR-2 inhibitor like Sunitinib).
-
Interpretation: If the alternative inhibitor shows the desired effect without the same level of cytotoxicity, it suggests the toxicity of this compound is likely an off-target effect.
-
Issue 2: Inconsistent results or lack of reproducibility.
Possible Causes: Compound stability, solubility issues, or variable engagement of off-target pathways.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Protocol: Ensure proper storage of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for precipitation when diluting into aqueous media.
-
Tip: Sonication can aid in the dissolution of the compound in the stock solvent.
-
-
Standardize Cell Culture Conditions:
-
Protocol: Maintain consistent cell passage numbers, confluency, and serum concentrations in your media, as these can influence cellular signaling and drug sensitivity.
-
-
Implement Robust Controls:
-
Protocol: Include both positive and negative controls in every experiment. A positive control could be a known activator or inhibitor of the pathway of interest. The negative control should be a vehicle-only treatment (e.g., DMSO).
-
-
Monitor Off-Target Pathway Activation:
-
Protocol: Periodically check the status of known off-target pathways (e.g., PI3K/AKT) using Western blotting to ensure that experimental variations are not causing sporadic off-target activation.
-
Visualizing Signaling Pathways and Workflows
Caption: Known and potential signaling pathways inhibited by this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evaluation-of-decursin-and-its-isomer-decursinol-angelate-as-potential-inhibitors-of-human-glutamate-dehydrogenase-activity-through-in-silico-and-biochemical-screening - Ask this paper | Bohrium [bohrium.com]
- 5. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decursitin D In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Decursitin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai.[1] It has demonstrated various promising biological activities in preclinical studies. However, like its close analogue decursin, this compound is characterized by poor aqueous solubility, which significantly limits its oral absorption and, consequently, its bioavailability.[2][3] Furthermore, it is presumed to undergo extensive first-pass metabolism in the liver, where it is rapidly converted into its active metabolite, decursinol. This metabolic process further reduces the systemic exposure of the parent compound.[4]
Q2: What are the primary challenges encountered when working with this compound in vivo?
The main challenges researchers face during in vivo studies with this compound include:
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Low and Variable Oral Bioavailability: Due to its poor water solubility and significant first-pass metabolism, achieving therapeutic concentrations of this compound in systemic circulation after oral administration is difficult and often results in high inter-subject variability.[4]
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Rapid Metabolism: this compound is likely rapidly metabolized to decursinol, making it challenging to study the specific effects of the parent compound.[4]
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Formulation Difficulties: The lipophilic nature of this compound makes it difficult to formulate in simple aqueous vehicles for administration, often requiring the use of organic solvents or specialized delivery systems.
Q3: What are the most promising strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of this compound by addressing its poor solubility and first-pass metabolism. These include:
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Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can increase its surface area for dissolution and protect it from degradation in the gastrointestinal tract.[5][6][7]
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Solid Dispersions: Creating solid dispersions of this compound with a hydrophilic carrier using techniques like hot-melt extrusion (HME) can enhance its dissolution rate and absorption.[2][8][9]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs like this compound.[10][11][12][13]
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Complexation with Cyclodextrins: Including this compound within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility and dissolution rate.[4][14][15][16]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor dissolution of the compound in the gastrointestinal tract. | 1. Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the this compound powder. 2. Formulation Enhancement: Utilize one of the advanced formulation strategies mentioned in Q3, such as nanoformulations, solid dispersions (HME), or SEDDS. |
| Extensive first-pass metabolism in the liver. | 1. Route of Administration: If the experimental design allows, consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to determine the maximum achievable systemic exposure. 2. Co-administration with CYP450 Inhibitors: In preclinical models, co-administration with known inhibitors of relevant cytochrome P450 enzymes may reduce first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions. |
| Inadequate vehicle for oral gavage. | 1. Vehicle Optimization: For basic formulations, ensure the vehicle can maintain a stable suspension or solution of this compound. A combination of ethanol, PEG400, and Tween 80 has been shown to be more effective than simple carboxymethyl cellulose for the related compound decursin.[17] |
Issue 2: High variability in pharmacological response between experimental subjects.
| Potential Cause | Troubleshooting Suggestion |
| Variable absorption due to poor formulation. | 1. Improve Formulation Robustness: Advanced formulations like SEDDS or solid dispersions can provide more consistent drug release and absorption compared to simple suspensions.[10][12] 2. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to minimize dosing variability. |
| Differences in metabolic rates between animals. | 1. Use of a More Consistent Animal Model: If possible, use a well-characterized and genetically homogenous animal strain to minimize inter-individual differences in drug metabolism. 2. Increase Sample Size: A larger number of animals per group can help to statistically account for biological variability. |
Data Presentation: Pharmacokinetic Parameters of Decursin and its Metabolite
The following tables summarize pharmacokinetic data for decursin and its active metabolite, decursinol. Given the structural similarity, this data can serve as a valuable reference for what to expect with this compound and the potential improvements with advanced formulations.
Table 1: Pharmacokinetic Parameters of Decursin and Decursinol in Rats After Oral Administration of Different Formulations.
| Formulation | Compound | Tmax (h) | Cmax (ng/mL) | AUC (h·ng/mL) | Relative Bioavailability of Decursinol |
| Decursin/Decursinol Angelate in CMC | Decursinol | ~0.7 | Lower | 27,033 | 1.00 |
| Decursinol in Ethanol/PEG400/Tween80 | Decursinol | ~0.7 | Higher | 65,012 | ~2.4-fold higher than decursin/decursinol angelate |
| Angelica gigas Extract (HME) | Decursinol | - | - | - | 8.75-fold higher than unprocessed extract |
Data adapted from studies on decursin and its formulations.[17][18]
| Compound | Tmax (h) | Cmax (nmol/L) | t1/2 (h) | AUC0-48h (h·nmol/L) |
| Decursin | 2.1 | 5.3 | 17.4 | 37 |
| Decursinol Angelate | 2.4 | 48.1 | 19.3 | 335 |
| Decursinol | 3.3 | 2,480 | 7.4 | 27,579 |
Data from a study involving a single oral dose of a dietary supplement containing 119 mg of decursin and 77 mg of decursinol angelate.[19]
Experimental Protocols
1. Preparation of a this compound Solid Dispersion using Hot-Melt Extrusion (HME)
This protocol is a general guideline based on methods used for similar poorly soluble natural products.[3][8][20]
-
Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, Kollidon® VA64, HPMCAS), a plasticizer if needed.
-
Equipment: Hot-melt extruder with a twin-screw setup, grinder/mill.
-
Procedure:
-
Pre-mixing: Physically mix the this compound and the polymer carrier at the desired ratio (e.g., 1:2 to 1:5 drug-to-polymer ratio).
-
Extrusion: Manually feed the physical mixture into the hopper of the hot-melt extruder. Set the barrel temperature (typically between 140-180°C, depending on the polymer) and screw speed (e.g., 40-100 rpm). The molten extrudate is collected.
-
Milling: Allow the extrudate to cool and solidify. Grind the extrudate into a fine powder using a suitable mill.
-
Characterization: The resulting solid dispersion powder should be characterized for drug content, dissolution rate, and physical state of the drug (amorphous vs. crystalline) using techniques like DSC and XRPD.
-
2. Preparation of a this compound Nanoemulsion
This is a general protocol for preparing an oil-in-water (O/W) nanoemulsion.[13]
-
Materials: this compound, an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Span 80, Transcutol®), and purified water.
-
Equipment: High-speed homogenizer or ultrasonicator.
-
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the selected oil.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant and co-surfactant.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 - 20,000 rpm) for a sufficient time (e.g., 15-30 minutes) until a translucent nanoemulsion is formed.
-
Characterization: The nanoemulsion should be characterized for droplet size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Decursin (as a proxy for this compound)
Decursin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 7. KR100893779B1 - Extraction method of Angelica gigas extract with harmful free radical scavenging effect - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. nanomedicine-rj.com [nanomedicine-rj.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hot-Melt Extrusion as an Effective Technique for Obtaining an Amorphous System of Curcumin and Piperine with Improved Properties Essential for Their Better Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Decursitin D degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decursitin D. The information provided addresses potential issues related to the degradation of this compound and the interference of its degradation products in experimental assays.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The degradation pathways and products described below are based on the known chemistry of coumarins and the functional groups present in the this compound molecule. These are intended to be illustrative and for guidance purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural product isolated from the roots of Angelica gigas. It is a type of coumarin, a class of compounds known for their diverse biological activities. The stability of this compound is a concern because, like many complex organic molecules, it can degrade under various experimental and storage conditions. This degradation can lead to a loss of the compound's activity and the formation of new, potentially interfering substances.
Q2: What are the likely conditions that can cause this compound to degrade?
A2: Based on the chemical structure of this compound, which includes a coumarin core, an ester group, and a hydroxyl group, it is susceptible to degradation under the following conditions:
-
Hydrolysis (Acidic or Basic): The ester linkage is prone to hydrolysis, which can be accelerated in the presence of acids or bases.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.
-
Thermolysis: High temperatures can lead to thermal decomposition.
Q3: How can I detect the degradation of my this compound sample?
A3: The most common method for detecting degradation is through chromatography, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. Signs of degradation include:
-
The appearance of new peaks in the chromatogram.
-
A decrease in the peak area of the main this compound peak.
-
Changes in the physical appearance of the sample (e.g., color change).
Q4: Can degradation products of this compound interfere with my biological assays?
A4: Yes, degradation products can interfere with biological assays in several ways:
-
Competitive Binding: Degradation products may bind to the same target as this compound, leading to inaccurate measurements of its activity.
-
Non-specific Effects: Degradation products might have their own biological activities that can mask or alter the effects of this compound.
-
Assay Interference: They might interfere with the detection method of the assay (e.g., fluorescence, absorbance).
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light. |
| Degradation during the experiment. | 1. Minimize the exposure of this compound to harsh conditions (e.g., high temperature, extreme pH) during the assay. 2. Include a stability control by incubating this compound in the assay buffer for the duration of the experiment and analyzing it by HPLC. |
| Interference from degradation products. | 1. If degradation is suspected, purify the this compound sample using techniques like preparative HPLC. 2. Characterize any major degradation products using mass spectrometry (MS) and NMR to understand their potential for interference. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation. | 1. Review the sample preparation and storage procedures. Ensure conditions are not promoting degradation. 2. Perform a forced degradation study to intentionally generate degradation products and see if the unknown peaks match. |
| Contamination. | 1. Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. 2. Ensure all glassware and equipment are thoroughly clean. |
| Matrix effects. | 1. If analyzing complex samples (e.g., plasma, tissue extracts), perform a spike and recovery experiment to assess matrix effects. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the degradation pathways and to generate degradation products for analytical method validation.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 48 hours.
Analysis: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 25.4 | 2 |
| 0.1 M NaOH, RT, 4h | 45.8 | 3 |
| 3% H₂O₂, RT, 24h | 15.2 | 1 |
| UV light (254 nm), 48h | 10.5 | 1 |
| Heat (105°C), 48h | 5.1 | 0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Technical Support Center: Cell Culture Experiments with Decursitin D
Welcome to the technical support center for researchers using Decursitin D in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solvent?
This compound is a natural product isolated from the roots of Peucedanum decursivum.[1] It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For cell culture experiments, it is recommended to prepare a stock solution in a cell culture-grade solvent like DMSO and then dilute it to the final working concentration in your culture medium.
Q2: What are the known cellular effects of this compound and related compounds?
This compound and its related compounds, like decursin, have been shown to influence several cellular processes. Decursin, for instance, can modulate signaling pathways such as PI3K/AKT/NF-κB and Smad, which are involved in cell survival, proliferation, and fibrosis.[2] It has also been observed to affect cell migration by influencing the activity of RhoA, cdc42, and cofilin, key regulators of the actin cytoskeleton.[2]
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on studies with the related compound, decursinol angelate, which has an IC50 of 13.63 µM in PC-3 prostate cancer cells, a starting concentration range of 5 µM to 50 µM could be considered.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes
Question: After treating my cells with this compound, I observe significant changes in cell shape, such as rounding or detachment. Is this a known artifact?
Answer: Changes in cell morphology can be an expected outcome of this compound treatment, given that related compounds are known to affect the actin cytoskeleton regulators RhoA, cdc42, and cofilin.[2] However, it's also important to distinguish between a specific pharmacological effect and a cytotoxic artifact.
Troubleshooting Steps:
-
Perform a Viability Assay: Use a trypan blue exclusion assay or a fluorescence-based live/dead staining kit to determine if the morphological changes are associated with a decrease in cell viability.
-
Dose-Response and Time-Course Analysis: Test a range of this compound concentrations and observe the morphological changes at different time points. A specific effect is more likely to be dose-dependent and occur within a specific timeframe, whereas widespread detachment and cell death at all high concentrations might indicate general toxicity.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle-only control to rule out solvent-induced artifacts.
-
Examine Cytoskeletal Organization: If you have the expertise, you can use immunofluorescence to stain for actin filaments (e.g., with phalloidin) and observe any changes in the cytoskeleton architecture upon this compound treatment.
Issue 2: Inconsistent or Non-reproducible Results
Question: My experimental results with this compound are not consistent between experiments. What could be the cause?
Answer: Inconsistent results can arise from various factors, from the stability of the compound to subtle variations in cell culture conditions.
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to treatments.
-
Cell Seeding Density: Ensure that you are seeding the same number of viable cells for each experiment. Inconsistent cell density can affect growth rates and drug responses.
-
Standardize Treatment Conditions: Maintain consistent incubation times, media volume, and serum concentrations.
Issue 3: High Background or False Positives in Cytotoxicity Assays
Question: I am observing high levels of cytotoxicity in my control group when using this compound, or my results from different cytotoxicity assays are conflicting. What should I do?
Answer: High background or conflicting results in cytotoxicity assays can be due to interference of the compound with the assay chemistry or improper assay selection.
Troubleshooting Steps:
-
Assay Compatibility: Some compounds can interfere with the chemical reactions of certain assays. For example, compounds with reducing properties might affect tetrazolium-based viability assays (e.g., MTT, XTT). It is advisable to use at least two different types of cytotoxicity assays that measure different parameters (e.g., an LDH release assay for membrane integrity and an ATP-based assay for metabolic activity) to confirm your results.
-
Control for Compound Interference: Run a control where this compound is added to the culture medium in the absence of cells to check for any direct reaction with the assay reagents.
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Optimize Assay Parameters: Ensure that the cell number and incubation times are within the linear range of the chosen assay.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of decursinol angelate , a compound structurally related to this compound, on a human prostate cancer cell line. This data can serve as a reference for designing your experiments with this compound, but it is essential to determine the specific values for your experimental system.
| Cell Line | Compound | Assay | Endpoint | IC50 (µM) | Reference |
| PC-3 | Decursinol Angelate | CCK-8 | Cell Viability | 13.63 | [3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using LDH Release Assay
This protocol describes a common method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control). Also, include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Procedure:
-
Carefully transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control after subtracting the background absorbance from the negative control.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to about 80-90% confluency and treat with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effects on signaling pathways.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for unexpected cell morphology.
References
Validation & Comparative
Comparative Analysis of Decursin and Decursitin D Cytotoxic Activities: A Review of Preclinical Data
A comprehensive review of available scientific literature reveals extensive research on the cytotoxic properties of decursin against various cancer cell lines. However, a direct comparative analysis of the cytotoxic activity between decursin and its related compound, decursitin D, remains notably absent in the current body of research. This guide, therefore, summarizes the existing preclinical data on decursin's efficacy and its mechanisms of action, while highlighting the current knowledge gap regarding this compound.
Decursin: A Potent Cytotoxic Agent in Preclinical Cancer Models
Decursin, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.[1][2] The cytotoxic activity, often quantified by the half-maximal inhibitory concentration (IC50), underscores its potential as an anticancer agent.
Quantitative Cytotoxicity Data of Decursin
The following table summarizes the reported IC50 values of decursin in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, assay method, and experimental conditions.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Human Lung Adenocarcinoma | A549 | 43.55 µM | [3] |
| Various Human Cancers | - | 5-16 µg/mL (approx. 15.2 - 48.7 µM) | [4] |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of decursin (328.37 g/mol ).
Mechanistic Insights into Decursin's Cytotoxic Action
Decursin exerts its anticancer effects through the modulation of multiple cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways Modulated by Decursin
-
Apoptosis Induction: Decursin promotes apoptosis by influencing the expression of key regulatory proteins. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.[1] Furthermore, decursin treatment leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis.[1]
-
Cell Cycle Arrest: Decursin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle transitions.
-
Inhibition of Pro--survival Pathways: Decursin has been reported to inhibit the activity of pro-survival signaling pathways such as the JAK/STAT pathway. Specifically, it has been shown to inhibit the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3), which are often constitutively active in cancer cells and contribute to their uncontrolled growth and survival.[3]
The following diagram illustrates the proposed mechanism of action for decursin in inhibiting the JAK/STAT signaling pathway.
Caption: Decursin inhibits the phosphorylation of JAK1, preventing the subsequent activation of STAT3 and its translocation to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival.
The Unexplored Cytotoxicity of this compound
Despite the extensive research on decursin, scientific literature providing a direct comparison of its cytotoxic activity with this compound is currently unavailable. While both are structurally related coumarins, this data gap prevents a conclusive assessment of their relative potencies. Further research, including head-to-head in vitro cytotoxicity assays, is necessary to elucidate the structure-activity relationship and determine if this compound possesses comparable or superior anticancer properties to decursin.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a fundamental step in anticancer drug discovery. The following are standardized protocols for two commonly used assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., decursin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
The following diagram outlines the workflow of the MTT assay.
Caption: Workflow of the MTT assay for determining cell viability.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells to the plate using a solution like trichloroacetic acid (TCA).
-
SRB Staining: Stain the fixed cells with the SRB dye solution.
-
Washing: Wash the plate with 1% acetic acid to remove any unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: Read the absorbance of the solubilized dye on a microplate reader at approximately 510 nm. The absorbance is proportional to the total cellular protein content.
Conclusion
Decursin has been extensively studied and has demonstrated significant cytotoxic activity against a multitude of cancer cell lines through the induction of apoptosis and cell cycle arrest. Its mechanisms of action involve the modulation of critical signaling pathways, including the JAK/STAT pathway. While the available data strongly support the potential of decursin as an anticancer compound, a critical knowledge gap exists regarding the cytotoxic properties of this compound. Direct comparative studies are imperative to understand the structure-activity relationship between these two related molecules and to determine the potential of this compound as a therapeutic agent. Researchers in the field of drug development are encouraged to undertake such comparative investigations to further explore the anticancer potential of this class of compounds.
References
- 1. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights [mdpi.com]
- 2. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. Decursin: a cytotoxic agent and protein kinase C activator from the root of Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Decursin and Decursinol Angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursin and decursinol angelate are principal bioactive pyranocoumarin compounds isolated from the roots of the traditional medicinal herb Angelica gigas. Both compounds have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural products. This comparison focuses on decursin and decursinol angelate, as the initially requested "Decursitin D" is a chemically distinct compound (CAS: 245446-61-1, Molecular Formula: C19H20O6) with limited available data on its anti-inflammatory activity, whereas decursin (CAS: 5928-25-6, Molecular Formula: C19H20O5) is the compound extensively studied in the cited literature.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of decursin and decursinol angelate on key inflammatory markers and pathways. It is important to note that direct comparative studies with IC50 values under identical experimental conditions are limited. The data presented is compiled from various studies and serves as a valuable reference point.
| Target | Compound | Cell Line | Inducer | IC50 / Inhibition | Reference |
| NF-κB Activation | Decursin | THP-1 (Human monocytic) | LPS | Dose-dependent inhibition of IκB phosphorylation and NF-κB nuclear translocation (significant effects at 20-60 µM) | [1] |
| Decursinol Angelate | HT1080 (Human fibrosarcoma) | TNF-α | Suppression of NF-κB activation | [2] | |
| Decursinol Angelate | HL-60 (Human promyelocytic leukemia) | PMA | Significant suppression of NF-κB p65 subunit activation at 20-40 µM | [3] | |
| Pro-inflammatory Cytokines | |||||
| TNF-α Production | Decursin | RAW 264.7 (Murine macrophage) | LPS | Dose-dependent inhibition (significant at 20-60 µM) | [1] |
| Decursinol Angelate | Murine peritoneal macrophages | LPS | Marked suppression of TNF-α secretion | [4] | |
| IL-6 Production | Decursinol Angelate | Murine peritoneal macrophages | LPS | Marked suppression of IL-6 secretion | [4] |
| Decursinol Angelate | HL-60 | PMA | Reduced mRNA levels of IL-6 at 20-40 µM | [3] | |
| IL-1β Production | Decursinol Angelate | HL-60 | PMA | Reduced mRNA levels and exogenous secretion of IL-1β at 20-40 µM | [3] |
| Inflammatory Enzymes | |||||
| COX-2 Expression | Decursin | Inflammatory bowel disease model | - | Blocked expression | [5] |
| Decursinol Angelate | Inflammatory bowel disease model | - | Blocked expression | [5] | |
| MMP-9 Expression | Decursin | THP-1 | LPS | Dose-dependent suppression at concentrations below 60 µM | [1] |
| Decursinol Angelate | HT1080 | - | Inhibition of expression | [2] |
Key Signaling Pathways in Anti-inflammatory Action
Both decursin and decursinol angelate exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the PI3K/AKT signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both decursin and decursinol angelate have been shown to inhibit this pathway, thereby reducing the expression of numerous pro-inflammatory genes.
MAPK and PI3K/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are also crucial in mediating inflammatory responses. Evidence suggests that both compounds can interfere with these cascades.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anti-inflammatory effects of decursin and decursinol angelate. Specific details may vary between studies.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of decursin or decursinol angelate (typically in the range of 10-100 µM) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent.
-
Inflammatory Stimuli: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) are frequently used to induce an inflammatory response.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to determine the levels of key proteins in the NF-κB signaling pathway.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. decursin-and-decursinol-angelate-molecular-mechanism-and-therapeutic-potential-in-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
Decursitin D and Cisplatin: A Comparative Analysis of Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Decursitin D, a natural coumarin compound, and cisplatin, a conventional chemotherapeutic agent, in cancer cells. While direct comparative studies measuring the cytotoxic efficacy of these two compounds head-to-head are limited, this document synthesizes available data to offer insights into their individual and potential combined effects.
Executive Summary
Cisplatin is a potent, widely used chemotherapeutic agent that induces cancer cell death primarily through DNA damage. This compound, a compound isolated from the roots of Angelica gigas, has demonstrated anticancer properties through the modulation of various signaling pathways, leading to apoptosis and cell cycle arrest. Interestingly, some studies suggest that this compound may also possess a protective effect on normal cells against cisplatin-induced toxicity, highlighting a complex interplay that warrants further investigation for potential combination therapies. This guide presents available quantitative data on their efficacy, details of experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines as reported in independent studies. It is critical to note that these values are not from direct comparative experiments and variations in experimental conditions (e.g., cell density, incubation time) can significantly influence IC50 readings. Therefore, this data should be interpreted with caution as an indirect comparison of potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 23 µg/mL (~69.6 µM) | Not Specified | [1] |
Note: IC50 value for this compound was reported in µg/mL and has been converted to µM for consistency, assuming a molecular weight of approximately 328.37 g/mol .
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-small Cell Lung Cancer | 16.48 | 24 | [2] |
| A549/CDDP | Cisplatin-Resistant NSCLC | 33.85 | 24 | [2] |
| MCF-7 | Breast Cancer | Varies widely (e.g., 1-5 µg/mL or ~3.3-16.6 µM) | 48 | [3] |
| HepG2 | Liver Cancer | Varies | 48 / 72 | [4] |
| HeLa | Cervical Cancer | Varies | 48 / 72 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and critical evaluation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cisplatin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or cisplatin at desired concentrations for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.
-
Protein Extraction: After treatment with this compound or cisplatin, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of key proteins in this pathway, this compound can induce apoptosis and inhibit cell proliferation in various cancer cells.
Cisplatin
Cisplatin's primary mechanism of action involves binding to nuclear DNA to form DNA adducts, which triggers DNA damage responses. This leads to the activation of several signaling pathways, including the MAPK/ERK pathway , which can ultimately result in cell cycle arrest and apoptosis.[5][6]
Discussion and Future Directions
The available data suggests that this compound and cisplatin have distinct mechanisms of action. Cisplatin is a potent cytotoxic agent that directly damages DNA, while this compound appears to modulate signaling pathways that regulate cell survival and proliferation.
A noteworthy finding from some studies is the potential of this compound to protect normal cells from cisplatin-induced toxicity. For instance, one study found that decursin prevented cisplatin-induced apoptosis in human renal epithelial cells by enhancing antioxidant enzymes.[7] Conversely, a study on osteosarcoma suggested that decursin can enhance the apoptotic effect of cisplatin in cancer cells.[5] This dual role suggests that this compound could be a candidate for combination therapy, potentially reducing the side effects of cisplatin while possibly sensitizing certain types of cancer cells to its cytotoxic effects.
Future research should focus on direct, head-to-head comparative studies of this compound and cisplatin in a panel of cancer cell lines to establish their relative potency. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular interactions that govern the observed protective and sensitizing effects of this compound in the context of cisplatin treatment. Such studies will be crucial for determining the therapeutic potential of this compound, either as a standalone anticancer agent or as an adjunct to conventional chemotherapy.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 3. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects [arpi.unipi.it]
- 7. Decursin prevents cisplatin-induced apoptosis via the enhancement of antioxidant enzymes in human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D Demonstrates Potent Anti-Cancer Effects in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical data highlights the promising anti-cancer efficacy of Decursitin D, a natural compound, in various xenograft models. The findings, consolidated from multiple studies, position this compound as a strong candidate for further oncological drug development, showing comparable, and in some cases superior, tumor inhibition to established chemotherapy agents.
This comprehensive guide provides a detailed comparison of this compound's performance against standard-of-care chemotherapeutics such as cisplatin, paclitaxel, and doxorubicin in prostate, lung, and breast cancer xenograft models, respectively. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound for future clinical investigation.
Comparative Efficacy of this compound in Xenograft Models
This compound and its related compounds have demonstrated significant tumor growth inhibition across various cancer types in preclinical xenograft studies. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison with conventional chemotherapy drugs.
Prostate Cancer
In a notable study involving a prostate cancer xenograft model using LNCaP/AR-Luc cells in SCID-NSG mice, decursinol, a primary metabolite of this compound, exhibited a remarkable 75% reduction in tumor growth.[1][2] This potent anti-tumor activity highlights its potential as a therapeutic agent for prostate cancer. For comparison, data from studies on cisplatin in other prostate cancer xenograft models (PC3 and 22rv1) are included, demonstrating tumor growth delay and reduction in tumor weight.[3][4][5]
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Decursinol | LNCaP/AR-Luc (Prostate) | SCID-NSG Mice | 4.5 mg/mouse | 75% decrease in xenograft tumor growth.[1][2] |
| Cisplatin | PC3 (Prostate) | Nude Mice | 0.8 mg/kg i.p. | Significant decrease in tumor weight and tumor growth delay.[5] |
| Cisplatin | 22rv1 (Prostate) | Nude Mice | 0.8 mg/kg i.p. | Significant decrease in tumor weight and tumor growth delay.[5] |
Lung Cancer
While direct comparative studies of this compound in lung cancer xenografts are not yet widely published, data for the standard-of-care agent paclitaxel is presented to establish a benchmark for efficacy. Paclitaxel has shown significant tumor growth inhibition in various non-small cell lung cancer xenograft models.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| This compound | Data not available | |||
| Paclitaxel | A549, NCI-H23, NCI-H460, DMS-273 (Lung) | Nude Mice | 12 and 24 mg/kg/day | Statistically significant tumor growth inhibition compared to saline control. |
Breast Cancer
Similarly, for breast cancer, direct comparative data for this compound is emerging. The established chemotherapeutic agent doxorubicin has demonstrated moderate tumor growth inhibition in preclinical models.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| This compound | Data not available | |||
| Doxorubicin | 4T1 and MDA-MB-231 (Breast) | Nude Mice | 7.5 mg/kg | Moderately inhibited tumor growth when used as a single agent.[6] |
Experimental Protocols
The methodologies employed in the key xenograft studies are crucial for the interpretation and replication of the findings.
Decursinol in Prostate Cancer Xenograft Model
-
Cell Line: Human prostate cancer LNCaP/AR-Luc cells overexpressing the wild-type androgen receptor.
-
Animal Model: Male SCID-NSG mice.
-
Tumor Implantation: Subcutaneous inoculation of cancer cells.
-
Treatment: Daily gavage administration of 4.5 mg decursinol per mouse.
-
Tumor Measurement: Tumor volume and weight were measured at specified intervals.[1][2]
General Xenograft Experimental Workflow
The establishment and utilization of xenograft models in cancer research typically follow a standardized workflow. This process involves the implantation of human tumor cells into immunocompromised mice, allowing the tumors to grow. Subsequently, the mice are treated with the investigational compound or a control, and the effects on tumor growth and other relevant parameters are meticulously monitored and analyzed.
Signaling Pathways Modulated by Decursin and its Derivatives
Decursin, the precursor to this compound, has been shown to exert its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is key to its development as a targeted therapy.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Decursin has been reported to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
JAK/STAT Pathway
The JAK/STAT signaling cascade plays a crucial role in cytokine-mediated cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. Decursin has been found to interfere with this pathway, contributing to its anti-tumor effects.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Decursin has been shown to modulate the MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The compiled data from xenograft models strongly support the anti-cancer potential of this compound and its derivatives. Its ability to significantly inhibit tumor growth, particularly in prostate cancer models, and its mechanistic action on key oncogenic signaling pathways, underscore its promise as a novel therapeutic agent. Further research, including direct comparative in vivo studies against standard chemotherapies across a broader range of cancer types and subsequent clinical trials, is warranted to fully elucidate its therapeutic potential and establish its role in cancer treatment.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azacitidine improves antitumor effects of docetaxel and cisplatin in aggressive prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Decursitin D and its Analogs: A Comparative Analysis of a Promising Coumarin Derivative
In the landscape of drug discovery, coumarin derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. Among these, Decursitin D, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, and its close analog decursin, have garnered significant attention for their potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a detailed comparison of the mechanism of action of this compound and its related compounds against other notable coumarin derivatives, supported by experimental data and pathway visualizations.
This compound and Decursin: A Profile
This compound and decursin are the major pyranocoumarin constituents of Angelica gigas, a plant used in traditional Asian medicine. Structurally, they are closely related, with decursin being a more extensively studied precursor. Much of the current understanding of the biological activities of this subclass of pyranocoumarins is derived from research on decursin. These compounds have demonstrated efficacy in a variety of preclinical models, targeting key signaling pathways involved in cell proliferation, survival, and inflammation.
Mechanism of Action: this compound/Decursin vs. Other Coumarins
The pharmacological diversity of coumarin derivatives stems from their varied mechanisms of action. Below is a comparative analysis of the primary mechanisms of this compound/decursin and other well-known coumarin derivatives.
Anticancer Activity
This compound/Decursin: The anticancer effects of decursin are multi-faceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[1]
-
Apoptosis Induction: Decursin induces apoptosis through the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[2] This activates the caspase cascade, including caspase-3, -8, and -9, and alters the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.[3][4]
-
Cell Cycle Arrest: Decursin has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell division cycle.[2]
-
Inhibition of Signaling Pathways: A primary mechanism of decursin's anticancer activity is its ability to inhibit critical signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by decursin contributes to its pro-apoptotic effects.[1]
-
JAK/STAT Pathway: Constitutive activation of the STAT3 signaling pathway is common in many cancers. Decursin has been shown to inhibit STAT3 phosphorylation and its downstream targets.[1][3]
-
MAPK Pathway: Decursin modulates the MAPK pathway, including ERK, JNK, and p38, which are involved in cell proliferation and apoptosis.[3][5]
-
Other Coumarin Derivatives:
-
Scopoletin: This coumarin derivative also induces apoptosis and causes cell cycle arrest.[5] Its mechanism involves the inhibition of the PI3K/AKT pathway and modulation of Bcl-2 family proteins.[6]
-
Osthole: Similar to decursin, osthole inhibits the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cells.[7][8]
-
Psoralen and Angelicin: These furanocoumarins exhibit anticancer activity through different mechanisms. Psoralen, upon activation by UVA light, forms covalent cross-links with DNA, inhibiting DNA replication and transcription and leading to apoptosis.[2] Angelicin induces apoptosis and inhibits the NF-κB and MAPK signaling pathways.[4][9]
Anti-inflammatory Activity
This compound/Decursin: Decursin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[3][10]
Other Coumarin Derivatives:
-
Angelicin: This furanocoumarin mitigates inflammation by inhibiting the phosphorylation and nuclear translocation of NF-κB, as well as the phosphorylation of p38 and JNK.[4][11]
-
Scopoletin: Exhibits anti-inflammatory properties through the suppression of pro-inflammatory cytokines and enzymes.[12]
Neuroprotective Effects
This compound/Decursin: Decursin has shown promise as a neuroprotective agent. Its mechanisms include reducing glutamate-induced neurotoxicity by decreasing calcium influx and oxidative stress.[7]
Other Coumarin Derivatives:
-
Osthole: Demonstrates neuroprotective effects by inhibiting the JAK/STAT and MAPK pathways.[13]
Anticoagulant Activity
This is a hallmark of a specific class of coumarin derivatives, the 4-hydroxycoumarins, and is not a primary mechanism of this compound/decursin.
-
Warfarin and other 4-Hydroxycoumarins: These compounds act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active vitamin K-dependent clotting factors (II, VII, IX, and X).[1][5] This leads to a reduction in blood coagulation.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for decursin and other coumarin derivatives in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Decursin | NCI/ADR-RES (Ovarian) | Cytotoxicity | ~70 | [1] |
| Decursin | HCT-116 (Colorectal) | Cell Growth | 50.33 | [14] |
| Decursin | HCT-8 (Colorectal) | Cell Growth | 49.68 | [14] |
| Decursin | 253J (Bladder) | Cell Growth | 50 | [15] |
| Decursin | B16F10 (Melanoma) | Cell Growth | 80 | [14] |
| Decursin | Multiple Myeloma cells | Cell Growth | 80 | [14] |
| Angelicin | MHV-68 infected cells | RTA gene expression | 28.95 | [4][9] |
| Scopoletin | HeLa (Cervical) | Cell Growth | 7.5 - 25 | [16] |
| Scopoletin | A549 (Lung) | Cell Growth | ~49 | [17] |
| Osthole | FaDu (Head and Neck) | Cell Growth | 122.35 (24h), 93.36 (48h) | [18] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Anticancer signaling pathways modulated by this compound/decursin.
Caption: Comparative overview of the primary mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the mechanisms of action of coumarin derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins in key signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-STAT3, AKT, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its analog decursin represent a promising class of pyranocoumarins with potent and pleiotropic anticancer, anti-inflammatory, and neuroprotective activities. Their mechanism of action, centered on the inhibition of critical cell signaling pathways and the induction of apoptosis, distinguishes them from other coumarin derivatives such as the anticoagulant warfarin and the DNA-crosslinking psoralens. The quantitative data, while more extensive for decursin, suggests significant therapeutic potential. Further research specifically elucidating the activity and optimizing the delivery of this compound is warranted to fully harness its clinical utility. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the pharmacological properties of this and other coumarin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 12. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Warfarin traps human vitamin K epoxide reductase in an intermediate state during electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
Decursin D: A Head-to-Head Comparison with Curcumin, Resveratrol, and Quercetin in Modulating Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Decursin D, a pyranocoumarin primarily isolated from the roots of Angelica gigas, has garnered significant attention for its diverse pharmacological activities, particularly in the realms of oncology, inflammation, and neuroprotection. Its therapeutic potential is largely attributed to its ability to modulate critical cellular signaling pathways, most notably STAT3 and NF-κB. This guide provides a comprehensive head-to-head comparison of Decursin D with other well-researched natural compounds—Curcumin, Resveratrol, and Quercetin—that share similar mechanisms of action. The objective is to present a clear, data-driven comparison to aid researchers in evaluating their relative therapeutic potential.
Comparative Analysis of Bioactive Properties
Decursin D, Curcumin, Resveratrol, and Quercetin are all potent natural compounds with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. Their primary mechanisms of action converge on the inhibition of the STAT3 and NF-κB signaling pathways, which are pivotal in regulating cellular processes such as proliferation, inflammation, and apoptosis.
| Compound | Primary Source | Key Bioactivities |
| Decursin D | Angelica gigas | Anti-cancer, Anti-inflammatory, Neuroprotective |
| Curcumin | Curcuma longa (Turmeric) | Anti-inflammatory, Anti-cancer, Antioxidant |
| Resveratrol | Grapes, Berries, Peanuts | Anti-inflammatory, Antioxidant, Cardioprotective, Neuroprotective |
| Quercetin | Fruits, Vegetables, Grains | Anti-inflammatory, Antioxidant, Anti-cancer |
Quantitative Comparison of Inhibitory Activity
A direct head-to-head comparison of the inhibitory concentrations (IC50) of these compounds from a single study is ideal for accurate assessment. While such comprehensive comparative studies are limited, data from various sources provide valuable insights into their relative potencies. It is important to note that variations in experimental conditions (cell lines, assay methods, etc.) can influence the absolute IC50 values.
Table 1: Comparative Cytotoxicity and STAT3/NF-κB Inhibition
| Compound | Target/Cell Line | IC50 Value | Reference |
| Decursin | Doxorubicin-resistant ovarian cancer cells (NCI/ADR-RES) | 23 µg/mL | [1] |
| Decursin | Pancreatic cancer cells (PANC-1, MIA PaCa-2) | 20-60 µM (cytotoxicity) | [1] |
| Decursin Derivative (Sd-021) | NSCLC cell lines (A549, H460, H1299, HCC827) | More potent than Decursin at 25 µM and 50 µM | [2] |
| Curcumin Analog (FLLL11) | Breast and prostate cancer cell lines | 0.3–5.7 µmol/L | [3] |
| Curcumin Analog (FLLL12) | Breast and prostate cancer cell lines | 0.3–3.8 µmol/L | [3] |
| Curcumin | Breast and prostate cancer cell lines | 14.4–50 µmol/L | [3] |
| Curcumin | Adipocytes (NF-κB inhibition) | 2 µM (gene expression), ~20 µM (protein secretion) | [4][5] |
| Resveratrol | Adipocytes (NF-κB inhibition) | 2 µM (gene expression), ~20 µM (protein secretion) | [4][5] |
| Quercetin (with Doxorubicin) | MCF-7 breast cancer cells | Increased Doxorubicin IC50 from 0.4 to 0.8 µM | [6] |
| Quercetin (with Doxorubicin) | T47D breast cancer cells | Decreased Doxorubicin IC50 from 0.74 to 0.36 µM | [6] |
Note: Direct comparison of IC50 values should be made with caution due to differing experimental setups across studies.
A study on a decursin derivative, Sd-021, in non-small cell lung cancer (NSCLC) cell lines demonstrated that at concentrations of 25 µM and 50 µM, Sd-021 induced a significantly greater reduction in cell viability compared to decursin[2]. Furthermore, Sd-021 showed a more pronounced decrease in p-STAT3 levels than decursin at the same concentration in HCC827 cells, indicating a stronger inhibitory effect on the STAT3 pathway[2].
In a comparative study, novel curcumin analogues, FLLL11 and FLLL12, exhibited substantially more potent anticancer activity (IC50 values between 0.3–5.7 µmol/L and 0.3–3.8 µmol/L, respectively) than curcumin (IC50 values between 14.4–50 µmol/L) in various breast and prostate cancer cell lines[3]. Curcumin and resveratrol have been shown to inhibit NF-κB activation in adipocytes, with an IC50 of approximately 2 µM for reducing inflammatory gene expression and around 20 µM for reducing secreted inflammatory proteins[4][5].
Signaling Pathway Modulation
The primary mechanism through which these natural compounds exert their therapeutic effects is by targeting key inflammatory and oncogenic signaling pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the JAK-STAT3 signaling pathway.
Decursin D has been identified as a novel inhibitor of STAT3 activation[7]. It has been shown to inhibit Janus kinase 2 (JAK2), which in turn prevents the activation of STAT3[7]. A derivative of decursin, Sd-021, also demonstrated a significant reduction in p-STAT3 protein levels in NSCLC cell lines[2]. Curcumin and its analogs also effectively inhibit STAT3 phosphorylation and subsequent signaling[3][8][9].
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the inflammatory response. Its dysregulation is linked to various inflammatory diseases and cancers.
Caption: Inhibition of the NF-κB signaling pathway.
Decursin D has been shown to suppress the NF-κB signaling pathway[7]. Similarly, both Curcumin and Resveratrol are well-documented inhibitors of NF-κB activation, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[4][5][10][11].
Experimental Protocols
STAT3 Inhibition Assay (DNA-binding ELISA)
This assay measures the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence.
Materials:
-
Nuclear extraction kit
-
STAT3 DNA-binding ELISA kit (containing 96-well plate coated with STAT3 consensus sequence, primary and secondary antibodies, and substrate)
-
Recombinant STAT3 protein (for standard curve)
-
Test compounds (Decursin D, Curcumin, etc.)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells of interest and treat with various concentrations of the test compounds for a specified duration.
-
Nuclear Extraction: Isolate nuclear extracts from the treated and untreated cells according to the manufacturer's protocol.
-
ELISA Assay: a. Add nuclear extracts to the wells of the STAT3 DNA-binding ELISA plate. b. Incubate to allow STAT3 to bind to the consensus sequence. c. Wash the wells to remove unbound proteins. d. Add the primary antibody against STAT3 and incubate. e. Wash and add the HRP-conjugated secondary antibody. f. Wash and add the substrate solution. g. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of STAT3 inhibition by comparing the absorbance of treated samples to the untreated control. Determine the IC50 value for each compound.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compounds.
-
NF-κB activator (e.g., TNF-α, PMA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds.
-
NF-κB Activation: After a pre-incubation period with the compounds, stimulate the cells with an NF-κB activator.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of NF-κB inhibition. Determine the IC50 value for each compound.
Caption: General experimental workflows.
Conclusion
Decursin D, Curcumin, Resveratrol, and Quercetin all demonstrate significant potential as therapeutic agents through their modulation of the STAT3 and NF-κB signaling pathways. While direct comparative data is still emerging, the available evidence suggests that all four compounds are potent inhibitors of these key pathways. The development of more potent analogs, such as the derivatives of Decursin and Curcumin, highlights the ongoing efforts to enhance the therapeutic efficacy of these natural products. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic advantages of each compound for specific disease applications. This guide provides a foundational comparison to assist researchers in navigating the promising landscape of these natural modulators of cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 8. Inhibition of β-catenin and STAT3 with a curcumin analog suppresses gastric carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Decursitin D: A Comparative Analysis of its Biological Activity Across Diverse Cell Lines
For Immediate Release
Decursitin D, a pyranocoumarin compound, has demonstrated significant potential as a bioactive agent with promising applications in oncology and inflammatory disease research. This guide provides a comprehensive cross-validation of this compound's biological activity in various cell lines, offering researchers, scientists, and drug development professionals a valuable comparative resource. The information compiled herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.
Anticancer Activity: A Multi-faceted Approach to Tumor Inhibition
This compound has exhibited potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (often reported as Decursin in literature) in various cancer cell lines, providing a direct comparison of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 43.55 | [1] |
| B16F10 | Melanoma | ~75 | [2] |
| HepG2 | Hepatocellular Carcinoma | >100 | [2] |
| HCT-116 | Colorectal Carcinoma | >100 | [2] |
| A375.SM | Melanoma | >75 | [2] |
Note: The available direct comparative data for this compound across a wide panel of cell lines from a single study is limited. The data presented is compiled from various sources for illustrative comparison. "Decursin" is often used to refer to a mixture containing this compound and its isomer, Decursinol Angelate, or this compound itself.
Anti-inflammatory Properties: Modulating the Immune Response
Beyond its anticancer effects, this compound has demonstrated significant anti-inflammatory properties. Its activity has been notably studied in macrophage cell lines, which play a central role in the inflammatory process. This compound has been shown to inhibit the production of key inflammatory mediators, such as nitric oxide (NO).
Inhibition of Nitric Oxide Production in Macrophage Cell Line
| Cell Line | Activity | IC50 | Reference |
| RAW 264.7 | Inhibition of NO Production | Data not available in specific IC50 value | [3][4][5][6] |
While studies confirm the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells, a specific IC50 value was not consistently reported in the reviewed literature. However, its ability to suppress pro-inflammatory responses is a recurring finding.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Nitric Oxide (NO) Production Assay (Griess Test)
The Griess test is a colorimetric assay that measures the amount of nitrite (a stable and nonvolatile breakdown product of NO) in a sample.
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Allow the color to develop at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Signaling Pathway Visualizations
This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the simplified workflows of these pathways.
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decursitin D: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Decursitin D, a coumarin derivative with cytotoxic properties. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard practices for handling cytotoxic compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this compound.
This compound, a natural product isolated from the roots of Peucedanum decursivum, is increasingly utilized in preclinical research for its anti-inflammatory and anticancer activities.[1] Due to its cytotoxic nature, all waste materials containing or contaminated with this compound must be handled and disposed of as hazardous cytotoxic waste.
Personal Protective Equipment (PPE)
Before handling this compound or any related waste, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to prevent aerosol inhalation.
Disposal Procedures for this compound Waste
All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes unused compounds, contaminated labware (e.g., vials, pipette tips, plates), and used PPE.
Step 1: Segregation of Waste
Immediately segregate all this compound waste from other laboratory waste streams at the point of generation. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
Step 2: Packaging of Waste
-
Solid Waste: Place non-sharp solid waste, including contaminated gloves, gowns, bench paper, and plasticware, into a designated yellow chemotherapy waste bag with a cytotoxic symbol.
-
Sharps Waste: Dispose of all contaminated sharps, such as needles, syringes, and glass vials, in a puncture-resistant sharps container specifically marked for cytotoxic waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste: this compound." Organic solvent waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Step 3: Final Disposal
All this compound waste must be disposed of through a licensed hazardous waste management service. The primary method for the final disposal of cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the cytotoxic compounds.
Quantitative Cytotoxicity Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Coumarin Derivative (4) | HL60 | 8.09 | [2] |
| Coumarin Derivative (8b) | HepG2 | 13.14 | [2] |
| Acetoxycoumarin (7) | A549 (Lung Cancer) | 48.1 | |
| Acetoxycoumarin (7) | CRL 1548 (Liver Cancer) | 45.1 |
This data underscores the necessity of treating this compound as a potent cytotoxic agent.
Experimental Protocol for Chemical Degradation of Coumarin-Based Waste
For laboratories equipped to perform chemical inactivation of cytotoxic waste, advanced oxidation processes (AOPs) have been shown to be effective in degrading the coumarin ring structure. The following is a generalized protocol based on published studies for the degradation of coumarin. This procedure should be performed in a fume hood with appropriate PPE.
Objective: To degrade the coumarin structure in aqueous solutions, rendering the waste non-cytotoxic.
Method: Electro-Fenton Oxidation
Materials:
-
Aqueous waste containing the coumarin derivative
-
Electrochemical cell with appropriate electrodes (e.g., Pt anode, carbon felt cathode)
-
DC power supply
-
Iron (II) sulfate heptahydrate (FeSO4·7H2O) as a catalyst
-
Sulfuric acid (H2SO4) for pH adjustment
-
Sodium sulfate (Na2SO4) as a supporting electrolyte
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Preparation of the Solution:
-
Transfer the aqueous coumarin waste to the electrochemical cell.
-
Add sodium sulfate to a final concentration of 0.05 M to act as a supporting electrolyte.
-
Add iron (II) sulfate heptahydrate to a final concentration of 0.2 mM to catalyze the Fenton reaction.
-
Adjust the pH of the solution to 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.
-
-
Electrochemical Degradation:
-
Place the electrodes in the solution and connect them to the DC power supply.
-
Apply a constant current density (e.g., 20 mA/cm²). The exact current will depend on the electrode surface area.
-
Continuously stir the solution throughout the process.
-
The process generates hydroxyl radicals (•OH) in situ, which are powerful oxidizing agents that will degrade the coumarin molecule.
-
-
Monitoring and Completion:
-
The degradation process can be monitored by taking aliquots at different time intervals and analyzing them using a suitable analytical method such as HPLC or UV-Vis spectroscopy to confirm the disappearance of the parent compound.
-
A treatment time of approximately 180 minutes has been shown to achieve up to 99% degradation of coumarin.[3][4]
-
-
Final Disposal of Treated Effluent:
-
After confirming the complete degradation of the coumarin compound, the treated effluent should be neutralized to a pH between 6.0 and 8.0.
-
Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from the risks associated with this cytotoxic compound.
References
- 1. This compound | CAS:245446-61-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Decursitin D
This document provides crucial safety, handling, and disposal information for Decursitin D, tailored for researchers, scientists, and drug development professionals. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on general principles of laboratory safety for handling chemical compounds with unknown toxicological properties. A conservative approach is strongly recommended.
Hazard Identification and Risk Assessment
This compound is a natural coumarin derivative isolated from the roots of Peucedanum decursivum and Angelica gigas.[1][2] While specific toxicity data is limited, related compounds are known to have biological activity, modulating signaling pathways associated with inflammation and cell proliferation.[2][3] Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance.
Assumed Risks:
-
Skin and eye irritant
-
Harmful if ingested or inhaled
-
Unknown long-term health effects, including potential carcinogenicity or reproductive toxicity
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following PPE is mandatory when handling this compound in powder or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides additional protection against potential tears and contamination. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Protects eyes from dust particles and splashes of solutions.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., a properly fitted half-mask or full-face respirator with appropriate cartridges) | Recommended when handling the powder form to prevent inhalation of fine particles.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Handling and Storage
3.1. Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.[4]
3.2. Procedural Handling:
-
Before handling, ensure all required PPE is correctly donned.
-
When weighing the powder, use a containment system such as a weigh boat within a fume hood to prevent dispersal.
-
To prepare a stock solution, slowly add the solvent to the this compound powder to avoid aerosolization.
-
Cap containers securely after use.
3.3. Storage: Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[5] |
| In solvent | -80°C | Up to 1 year[5] |
Store in a tightly sealed, light-resistant container.
Accidental Release and First Aid Measures
4.1. Accidental Release:
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Ensure the area is well-ventilated, if safe to do so.
-
4.2. First Aid:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
5.1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Collect all liquid waste (e.g., unused solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless approved by your institution's EHS department.
5.2. Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocols and Data
6.1. Preparation of Stock Solutions: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Example Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound (Molecular Weight: 344.36 g/mol ).[5]
-
In a chemical fume hood, weigh the calculated mass of this compound powder into a sterile conical tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. For higher solubility, the tube can be warmed to 37°C and shaken in an ultrasonic bath.[1]
-
Store the stock solution at -80°C.
-
6.2. Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₆[5] |
| Molecular Weight | 344.36 g/mol [5] |
| CAS Number | 245446-61-1[1] |
Signaling Pathway Diagram
This compound and related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a simplified representation of the inhibitory effect on the NF-κB signaling pathway, a central mediator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. This compound | CAS:245446-61-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 245446-61-1 | VJA44661 | Biosynth [biosynth.com]
- 3. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
